molecular formula C10H12ClNO3 B017528 2-chloro-N-(2,4-dimethoxyphenyl)acetamide CAS No. 101908-41-2

2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B017528
CAS No.: 101908-41-2
M. Wt: 229.66 g/mol
InChI Key: SPDLCISEBHCEFN-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimethoxyphenyl)acetamide is a chloroacetamide derivative characterized by its distinct 2,4-dimethoxyphenyl substituent. This compound serves as a versatile and valuable chemical synthon in medicinal chemistry and drug discovery research, primarily functioning as a key building block for the synthesis of more complex molecules. Its core structure, featuring a reactive chloroacetyl group linked to an aniline derivative, makes it a prevalent intermediate in organic synthesis. Researchers utilize this compound in nucleophilic substitution reactions, where the chlorine atom can be readily displaced by various nucleophiles such as thiols, amines, and alcohols. A prominent application, as evidenced in recent scientific literature, is its use in constructing novel chemical libraries for biological screening. For instance, similar chloroacetamide scaffolds are employed in the synthesis of benzimidazole-thioacetamide derivatives, which are subsequently evaluated for significant pharmacological activities, including potent antidepressant effects in validated animal models . The dimethoxyphenyl moiety is of particular interest due to its prevalence in ligands that interact with central nervous system targets. Furthermore, structurally related amides have been investigated as precursors to isoquinoline alkaloids and for their ability to interact with neurotransmitter systems and modulate endogenous signaling pathways, such as the nitric oxide (NO) system . This highlights the potential of this chemical class in probing complex biological mechanisms. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Key Chemical Identifiers: Molecular Formula: C 10 H 12 ClNO 3 SMILES: COC1=CC(=C(C=C1)NC(=O)CCl)OC

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDLCISEBHCEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307629
Record name 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
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Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101908-41-2
Record name 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physical characteristics, synthesis, and potential biological relevance, supported by experimental methodologies and data visualizations.

Chemical Identity and Properties

This compound is a substituted aromatic acetamide. Its core structure consists of a chloroacetamide group attached to a 2,4-dimethoxyphenyl ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 101908-41-2-
Molecular Formula C₁₀H₁₂ClNO₃[1]
Molecular Weight 229.66 g/mol [1]
Appearance Solid (form)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available for the specific compound. Related compounds show solubility in organic solvents like ethanol and DMSO.[2]

Synthesis and Characterization

The synthesis of this compound typically involves the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This is a common method for the formation of N-arylacetamides.[3][4]

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on general methods for the synthesis of similar N-arylacetamides.[3]

Materials:

  • 2,4-dimethoxyaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or acetic acid)

  • Base (e.g., triethylamine or sodium acetate)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 2,4-dimethoxyaniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • If a non-basic solvent is used, add a base like triethylamine to the solution to act as a scavenger for the HCl byproduct.

  • Slowly add chloroacetyl chloride dropwise to the cooled and stirring solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically monitored by Thin Layer Chromatography).

  • Upon completion of the reaction, proceed with the workup. This may involve washing the organic layer with water, a dilute acid solution, a dilute base solution (like sodium bicarbonate), and brine.[2]

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.[2]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key technique to confirm the structure. A known ¹H NMR spectrum for this compound is available.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily centered around the chloroacetamide moiety. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This reactivity allows for the further functionalization of the molecule, making it a potentially useful intermediate in the synthesis of more complex molecules.

While specific applications for this compound are not extensively documented, the broader class of chloroacetamide derivatives has been investigated for various biological activities.

Biological Activity (of Related Compounds)

Chloroacetamide derivatives have shown a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Several studies have reported the antibacterial and antifungal properties of N-substituted chloroacetamides.[3][5] The proposed mechanism for some of these compounds involves binding to ergosterol on the fungal plasma membrane or inhibiting DNA synthesis.

  • Anticancer Activity: Some substituted chloroacetamides have been investigated as potential cancer stem cell inhibitors.[6]

Further research is required to determine if this compound exhibits similar biological activities.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product 2_4_Dimethoxyaniline 2,4-Dimethoxyaniline Reaction Acylation Reaction (Anhydrous Solvent, Base) 2_4_Dimethoxyaniline->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Washing Aqueous Washing (Water, Acid, Base, Brine) Reaction->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Logical Relationship of Core Properties

The following diagram illustrates the logical relationship between the core chemical properties of this compound.

G Structure Molecular Structure (C₁₀H₁₂ClNO₃) MW Molecular Weight (229.66 g/mol) Structure->MW Physical_Properties Physical Properties (Melting Point, Boiling Point, Solubility) Structure->Physical_Properties Spectroscopic_Data Spectroscopic Data (NMR, IR, MS) Structure->Spectroscopic_Data Reactivity Chemical Reactivity (Nucleophilic Substitution) Structure->Reactivity Biological_Activity Potential Biological Activity (Antimicrobial, Anticancer) Reactivity->Biological_Activity Applications Potential Applications (Drug Development Intermediate) Biological_Activity->Applications

Caption: Interrelation of the chemical properties of the target compound.

References

Technical Guide: 2-chloro-N-(2,4-dimethoxyphenyl)acetamide (CAS No. 101908-41-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a chemical compound with potential applications in research and drug development. This document consolidates available data on its chemical properties, synthesis, and safety, while also exploring the biological activities of structurally related compounds to infer its potential pharmacological relevance. Although specific signaling pathways and detailed mechanistic studies for this particular compound are not extensively documented in publicly available literature, this guide aims to provide a foundational understanding for researchers interested in its further investigation.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 101908-41-2
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Appearance Solid
InChI Key SPDLCISEBHCEFN-UHFFFAOYSA-N
SMILES O=C(CCl)NC1=C(OC)C=C(OC)C=C1

Synthesis

General Experimental Protocol: Synthesis of 2-chloro-N-arylacetamides

This protocol is based on established methods for the synthesis of similar compounds and can be adapted for this compound.

Materials:

  • 2,4-Dimethoxyaniline (1.0 equivalent)

  • Chloroacetyl chloride (1.1 - 1.2 equivalents)

  • Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 equivalents) as a base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve 2,4-dimethoxyaniline and the base (e.g., triethylamine) in the chosen anhydrous solvent in a round-bottom flask.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Add chloroacetyl chloride dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.

  • Dry the crude product.

  • For further purification, recrystallization from a suitable solvent such as ethanol can be performed.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification reactant1 2,4-Dimethoxyaniline dissolve Dissolve Aniline and Base reactant1->dissolve reactant2 Chloroacetyl Chloride add Add Chloroacetyl Chloride reactant2->add base Base (e.g., TEA) base->dissolve solvent Anhydrous Solvent solvent->dissolve cool Cool to 0-5 °C dissolve->cool cool->add react React at Room Temperature add->react precipitate Precipitate in Ice Water react->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry filter_wash->dry recrystallize Recrystallize dry->recrystallize product This compound recrystallize->product

Caption: General synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways (Inferred from Related Compounds)

Direct studies on the biological activity and signaling pathways of this compound are limited. However, the broader class of chloroacetamides and acetamide derivatives has been investigated for various biological effects.

Antimicrobial and Antifungal Activity: Several studies have reported the antimicrobial and antifungal properties of N-substituted chloroacetamide derivatives. The presence of the chloroacetyl group is often crucial for this activity. For instance, some N-arylacetamides have shown activity against various bacterial and fungal strains. The proposed mechanism for some of these compounds involves the inhibition of essential enzymes, such as DNA ligase, thereby disrupting microbial replication.

Potential Anti-Inflammatory and Anticancer Activity: Derivatives of acetamide have been explored for their potential as anti-inflammatory and anticancer agents. For example, some acetamide derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The mechanisms of action for these related compounds are diverse and often depend on the specific substitutions on the aromatic ring.

Signaling Pathway Hypothesis (General for Chloroacetamides):

Given the reactive nature of the α-chloroacetamide moiety, it is plausible that this compound could act as a covalent modifier of biological macromolecules. This could involve the nucleophilic attack by cysteine residues in proteins, leading to the inhibition of enzyme function or disruption of protein-protein interactions. This mechanism is a common feature of many biologically active chloroacetamides.

G Compound This compound (α-chloroacetamide moiety) TargetProtein Target Protein (with nucleophilic residue, e.g., Cysteine) Compound->TargetProtein Covalent Modification CovalentAdduct Covalent Adduct (Inactivated Protein) TargetProtein->CovalentAdduct Inactivation DownstreamSignaling Disruption of Downstream Signaling Pathway CovalentAdduct->DownstreamSignaling BiologicalEffect Biological Effect (e.g., Antimicrobial, Anti-inflammatory) DownstreamSignaling->BiologicalEffect

Caption: Hypothesized mechanism of action via covalent modification.

Safety and Handling

Based on available safety data for this compound and similar compounds, appropriate safety precautions should be taken when handling this chemical.

Hazard Identification:

  • Hazard Statements: H319 (Causes serious eye irritation).

  • Signal Word: Warning.

  • Pictograms: GHS07.

Precautionary Measures:

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical compound with potential for further investigation in various scientific fields, particularly in medicinal chemistry and drug discovery. While specific biological data for this compound is scarce, the known activities of related chloroacetamides suggest that it may possess interesting pharmacological properties. This technical guide provides a starting point for researchers by summarizing its known characteristics and offering a general synthesis protocol. Further studies are warranted to elucidate its specific biological mechanisms and potential therapeutic applications.

Synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a valuable intermediate in organic synthesis and potential building block for novel pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and key characterization data, presented in a clear and structured format to support research and development efforts.

Synthesis Pathway and Reaction Mechanism

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The primary amine of 2,4-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_Pathway cluster_reactants Reactants reactant1 2,4-Dimethoxyaniline product This compound reactant1->product + reactant2 Chloroacetyl Chloride reactant2->product byproduct HCl product->byproduct forms

Caption: Reaction scheme for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNO₃[1]
Molecular Weight229.66 g/mol [1]
AppearanceExpected to be a solid[1]

Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)

TechniqueData (for analogous compounds where specified)
¹H NMR Expected peaks for aromatic protons (δ 6.5-8.0 ppm), methoxy groups (δ ~3.8 ppm), and the chloroacetyl methylene group (δ ~4.2 ppm). The amide proton would appear as a broad singlet.
¹³C NMR Expected peaks for aromatic carbons (δ 100-160 ppm), methoxy carbons (δ ~55 ppm), the chloroacetyl methylene carbon (δ ~43 ppm), and the carbonyl carbon (δ ~165 ppm).
IR (Infrared) For 2-chloro-N-(2-methoxyphenyl)acetamide: N-H stretch (~3271 cm⁻¹), C=O stretch (~1668 cm⁻¹), N-H bend (~1543 cm⁻¹), C-N stretch (~1476 cm⁻¹), C-Cl stretch (785-540 cm⁻¹).[2]
Mass Spec (MS) For 2-chloro-N-(2-methoxyphenyl)acetamide: [M+] m/z 199.[2] The expected molecular ion peak for the target compound would be at m/z 229 and an M+2 peak due to the chlorine isotope.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for similar N-aryl acetamides.[3]

Materials and Equipment:

  • 2,4-dimethoxyaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Ethyl Acetate)

  • Base (e.g., Triethylamine or Pyridine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Experimental_Workflow start Start dissolve Dissolve 2,4-dimethoxyaniline and base in anhydrous solvent start->dissolve cool Cool the solution in an ice bath (0-5 °C) dissolve->cool add_reagent Add chloroacetyl chloride dropwise with stirring cool->add_reagent react Stir at room temperature (monitor by TLC) add_reagent->react workup Perform aqueous workup (wash with acid, base, brine) react->workup dry Dry organic layer (e.g., over Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization concentrate->purify characterize Characterize the product (NMR, IR, MS, mp) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis and purification.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4-dimethoxyaniline (1.0 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry, and determine its melting point.

Safety Considerations

  • Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The solvents used are flammable and should be handled away from ignition sources.

  • Standard laboratory safety procedures should be followed throughout the experiment.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific applications.

References

Elucidation of the Molecular Structure of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. It details the synthetic route, spectroscopic data, and potential biological significance of this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Structure and Properties

This compound possesses a molecular structure characterized by a chloroacetamide group attached to a 2,4-dimethoxyphenyl ring. The key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
IUPAC Name This compound
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)CCl
InChI Key Not available
CAS Number Not available
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO

Synthesis

The synthesis of this compound is achieved through the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This reaction is a standard method for the formation of N-aryl acetamides. The general reaction scheme is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2,4-Dimethoxyaniline 2,4-Dimethoxyaniline Product This compound 2,4-Dimethoxyaniline->Product + Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Product + Base Base (e.g., DBU) Base->Product Catalyst Solvent Solvent (e.g., THF) Solvent->Product Medium Temperature 0°C to Room Temp. Temperature->Product Condition

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-aryl amides.

Materials:

  • 2,4-Dimethoxyaniline

  • Chloroacetyl chloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Round bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a 50 mL round bottom flask, dissolve 2,4-dimethoxyaniline (6 mmol) in anhydrous THF (10 mL).

  • Add DBU (1.2 mmol) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath and stir mechanically for 15 minutes.

  • Slowly add chloroacetyl chloride (6.1 mmol) dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the mobile phase.

  • Upon completion, pour the reaction mixture into cold water.

  • The product will precipitate out of the solution.

  • Filter the precipitate and wash it with cold water.

  • Dry the solid product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified this compound.

G start Start dissolve Dissolve 2,4-dimethoxyaniline and DBU in THF start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add chloroacetyl chloride dropwise cool->add_reagent react Stir at room temperature for 3-6 hours add_reagent->react monitor Monitor by TLC react->monitor workup Pour into cold water monitor->workup Reaction complete filter_wash Filter and wash precipitate workup->filter_wash dry Dry the solid filter_wash->dry recrystallize Recrystallize dry->recrystallize end End recrystallize->end

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Data and Structure Elucidation

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0 (d)Doublet1HAr-H (position 6)
~6.5 (d)Doublet1HAr-H (position 5)
~6.4 (s)Singlet1HAr-H (position 3)
~4.2 (s)Singlet2H-CH₂Cl
~3.8 (s)Singlet3H-OCH₃ (position 4)
~3.7 (s)Singlet3H-OCH₃ (position 2)
~9.5 (s)Singlet1H-NH-

Note: The exact chemical shifts may vary depending on the solvent used. The provided data is based on a spectrum in DMSO-d₆.

¹³C NMR Spectroscopy

While a specific ¹³C NMR spectrum for this compound was not found in the literature, the expected chemical shifts can be predicted based on the analysis of similar structures.

Predicted Chemical Shift (ppm)Assignment
~165C=O (amide)
~158C-O (position 4)
~148C-O (position 2)
~122C-N (position 1)
~120C-H (position 6)
~104C-H (position 5)
~98C-H (position 3)
~56-OCH₃ (position 4)
~55-OCH₃ (position 2)
~43-CH₂Cl
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (amide)
~1670C=O stretch (amide I band)
~1540N-H bend (amide II band)
~1200-1000C-O stretch (ethers)
~750C-Cl stretch
Mass Spectrometry

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
229/231[M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl)
153[M - CH₂Cl - CO]⁺

Potential Biological Significance

While no specific biological activities have been reported for this compound, the broader class of N-aryl chloroacetamides has been investigated for various biological effects.

  • Antimicrobial and Antifungal Activity: Several studies have demonstrated that N-aryl acetamide derivatives exhibit significant antibacterial and antifungal properties.[1][2] The chloroacetamide moiety is a known reactive group that can alkylate biological nucleophiles, potentially leading to the inhibition of essential enzymes in microorganisms.

The potential mechanism of action for antimicrobial activity is illustrated below.

G cluster_compound Compound cluster_cell Microbial Cell compound 2-chloro-N-aryl acetamide cell_wall Cell Wall/ Membrane compound->cell_wall Penetration enzyme Essential Enzyme (with nucleophilic residue) compound->enzyme Alkylation of nucleophilic residue cell_wall->enzyme inhibition Enzyme Inhibition enzyme->inhibition disruption Cell Disruption inhibition->disruption

Caption: Putative mechanism of antimicrobial action for N-aryl chloroacetamides.

Conclusion

This technical guide has provided a detailed elucidation of the structure of this compound. The synthesis via acylation of 2,4-dimethoxyaniline is a straightforward and efficient method. The structure is well-supported by spectroscopic data, including ¹H NMR, and can be further confirmed by ¹³C NMR, IR, and mass spectrometry. While specific biological data for this compound is lacking, its structural class suggests potential for antimicrobial and antifungal activities, warranting further investigation for drug development purposes. This guide serves as a foundational document for researchers interested in the synthesis, characterization, and biological evaluation of this and related compounds.

References

Spectroscopic Data of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

  • Molecular Formula: C₁₀H₁₂ClNO₃

  • Molecular Weight: 229.66 g/mol

  • CAS Number: 39740-77-7

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for structurally similar compounds, including 2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5s1H-NH- (Amide)
~8.0 - 8.2d1HAr-H (H6)
~6.5 - 6.7m2HAr-H (H3, H5)
~4.2 - 4.4s2H-CH₂-Cl
~3.85s3H-OCH₃ (C4-methoxy)
~3.80s3H-OCH₃ (C2-methoxy)

Solvent: DMSO-d₆. Peak positions are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165C=O (Amide)
~158Ar-C (C4-O)
~148Ar-C (C2-O)
~122Ar-C (C1-N)
~120Ar-C (C6)
~105Ar-C (C5)
~99Ar-C (C3)
~56.0-OCH₃ (C4-methoxy)
~55.5-OCH₃ (C2-methoxy)
~43-CH₂-Cl

Solvent: DMSO-d₆. Peak positions are referenced to TMS (δ 0.00).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3200Strong, BroadN-H Stretch (Amide)
~3100 - 3000MediumC-H Stretch (Aromatic)
~2950 - 2850MediumC-H Stretch (Aliphatic)
~1680 - 1650StrongC=O Stretch (Amide I)
~1600 - 1580StrongC=C Stretch (Aromatic)
~1540 - 1500StrongN-H Bend (Amide II)
~1280 - 1200StrongC-O Stretch (Aryl Ether)
~800 - 700StrongC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
229Moderate[M]⁺ (³⁵Cl isotope)
231Low[M+2]⁺ (³⁷Cl isotope, ~1/3 intensity of M⁺)
180High[M - CH₂Cl]⁺
152High[M - C₂H₂ClO]⁺ or [C₈H₈NO₂]⁺ (from McLafferty)
124Moderate[C₇H₈O₂]⁺

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) is prepared in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. Both ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of 70 eV electrons, and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis and structural elucidation.

NMR_Workflow start Sample in DMSO-d₆ + TMS nmr_acq ¹H NMR Acquisition ¹³C NMR Acquisition start->nmr_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->processing analysis ¹H Spectrum Analysis (δ, J, Integration) ¹³C Spectrum Analysis (δ) processing->analysis end Structural Assignment analysis->end

Caption: Experimental workflow for NMR spectroscopy.

IR_MS_Workflow cluster_ir FT-IR Analysis cluster_ms Mass Spec Analysis IR_Sample Sample Preparation (KBr Pellet or ATR) IR_Acq Spectrum Acquisition IR_Sample->IR_Acq IR_Analysis Peak Analysis (Wavenumber, Intensity) IR_Acq->IR_Analysis MS_Sample Sample Introduction (Direct Inlet or GC) MS_Ionize Electron Ionization (70 eV) MS_Sample->MS_Ionize MS_Analyze Mass Analysis (m/z Separation) MS_Ionize->MS_Analyze

Caption: Experimental workflows for FT-IR and Mass Spectrometry.

An In-depth Technical Guide to the Physical and Chemical Properties of N-Aryl Chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

N-aryl chloroacetamides are a significant class of organic compounds, serving as versatile precursors and building blocks in synthetic chemistry.[1] Their importance is underscored by their prevalence as key intermediates in the synthesis of a wide array of complex molecules, including various heterocyclic compounds.[1] Furthermore, many derivatives of N-substituted chloroacetamide have demonstrated considerable biological activities, finding applications as antimicrobial, antifungal, herbicidal, and antiproliferative agents.[1][2] This guide provides a comprehensive overview of their core physical and chemical properties, experimental protocols, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical characteristics of N-aryl chloroacetamides are fundamentally influenced by the nature of the substituent on the aryl ring. These properties are crucial for their handling, reaction setup, and predicting their biological activity.

Physical Properties

The physical state of N-aryl chloroacetamides is typically crystalline solid at room temperature. Quantitative data for several representative compounds are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilityReference
2-Chloro-N-phenylacetamideC₈H₈ClNO169.61134-136Soluble in ethanol[3]
2-Chloro-N-(4-methylphenyl)acetamideC₉H₁₀ClNO183.63160-162Soluble in ethanol[3]
2-Chloro-N-(4-chlorophenyl)acetamideC₈H₇Cl₂NO204.06188-190Soluble in ethanol[3]
2-Chloro-N-(4-bromophenyl)acetamideC₈H₇BrClNO248.51198-200Soluble in ethanol[3]
2-Chloro-N-(4-fluorophenyl)acetamideC₈H₇ClFNO187.60166-168Soluble in ethanol[3]
2-Chloro-N-(2,6-dimethylphenyl)acetamideC₁₀H₁₂ClNO197.66150-151Soluble in Chloroform, Methanol; Insoluble in water[4]
N-(4-Acetylphenyl)-2-chloroacetamideC₁₀H₁₀ClNO₂211.64208-210Not specified[5]
Chemical Properties and Reactivity

The chemical behavior of N-aryl chloroacetamides is dominated by the electrophilic carbon of the chloromethyl group and the nucleophilic amide nitrogen, though the latter's reactivity is diminished by resonance.

Nucleophilic Substitution : The most significant chemical property is the high reactivity of the chlorine atom towards nucleophilic substitution.[5][6][7] The electron-withdrawing effect of the adjacent carbonyl group makes the methylene carbon highly susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone of their utility as building blocks in organic synthesis.[6] Common nucleophiles include:

  • Oxygen nucleophiles: Alcohols and phenols react to form ether linkages.

  • Nitrogen nucleophiles: Amines and azides readily displace the chloride.

  • Sulfur nucleophiles: Thiols and thiophenols are potent nucleophiles that form thioethers.[6]

This reactivity allows for the construction of more complex molecules and various heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones.[5][7]

Spectroscopic Data : The structural features of N-aryl chloroacetamides give rise to characteristic spectroscopic signatures.

Spectroscopy TypeRegion / Shift (Typical)Interpretation
FTIR (cm⁻¹) 3400-3200 (N-H stretch, often sharp)[8]1680-1640 (C=O stretch, Amide I band)[8]~3000 (Aromatic C-H stretch)800-600 (C-Cl stretch)The presence of the N-H and strong carbonyl absorption are key indicators. The exact frequencies can be influenced by hydrogen bonding and the electronic nature of the aryl substituents.
¹H NMR (ppm) 10.5 - 8.0 (s, 1H, N-H)[8][9]8.0 - 7.0 (m, Ar-H)[8][9]~4.3 (s, 2H, Cl-CH₂)[8][9]The amide proton (N-H) is typically a broad singlet and its chemical shift can vary with solvent and concentration. The singlet for the α-chloro methylene protons is highly characteristic. Aromatic protons show complex splitting patterns depending on the substitution.
¹³C NMR (ppm) 165-164 (C=O)[9]140-115 (Aromatic C)[9]~43 (Cl-CH₂)[9]The carbonyl carbon appears in the typical amide region. The chemical shift of the methylene carbon attached to chlorine is a key diagnostic peak.
Mass Spec (MS) M⁺ and M⁺+2 peaksThe presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak, with the M⁺+2 peak having an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.[10]

Experimental Protocols

The synthesis of N-aryl chloroacetamides is most commonly achieved via the chloroacetylation of a corresponding primary or secondary aryl amine.[1][5]

General Synthesis of N-Aryl Chloroacetamides in an Organic Solvent[1]

This protocol is a widely applicable method for synthesizing a variety of 2-chloro-N-arylacetamides.[1]

Materials:

  • Substituted aryl amine (1.0 equivalent)

  • Chloroacetyl chloride (1.1 - 1.2 equivalents)[1]

  • Base (e.g., Triethylamine, Sodium Acetate) (1.1 - 1.5 equivalents)[1]

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Benzene, Acetic Acid)[1]

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolve the substituted aryl amine (1.0 eq.) and the base (e.g., triethylamine, 1.1-1.5 eq.) in the chosen anhydrous organic solvent in a round-bottom flask.[1][5]

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.[1]

  • Add chloroacetyl chloride (1.1-1.2 eq.) dropwise to the stirred solution. Maintain the temperature between 0-5 °C during the addition.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[1]

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Dry the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[1]

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve Aryl Amine and Base in Solvent B Cool to 0-5 °C A->B C Dropwise Addition of Chloroacetyl Chloride B->C D Stir at Room Temperature (2-4 hours) C->D E Precipitate in Ice-Cold Water D->E Reaction Monitoring (TLC) F Vacuum Filtration E->F G Recrystallization (e.g., from Ethanol) F->G H Pure N-Aryl Chloroacetamide G->H

Caption: General workflow for synthesis and purification.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds through a classic nucleophilic acyl substitution mechanism.

G Mechanism of N-Aryl Chloroacetamide Synthesis R_NH2 Ar-NH₂ (Amine) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack CAC Cl-CH₂-CO-Cl (Chloroacetyl Chloride) CAC->Intermediate Product Ar-NH-CO-CH₂-Cl (Product) Intermediate->Product Elimination of Cl⁻ HCl HCl Salt Base-H⁺ Cl⁻ Base Base Base->Salt

Caption: Nucleophilic acyl substitution mechanism.

Biological Activity and Mechanism of Action

N-Aryl chloroacetamides are recognized for a broad spectrum of biological activities, most notably as herbicides and antimicrobial agents.[11][12]

Herbicidal Activity : Chloroacetamide herbicides are widely used in agriculture. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[13] VLCFAs (containing more than 18 carbons) are essential components of cell membranes, seed storage lipids, and surface waxes in plants.

The inhibition occurs at the level of the microsomal elongase system located in the endoplasmic reticulum.[13] Chloroacetamides strongly inhibit this four-step catalytic system with I₅₀ values in the nanomolar range.[13] This disruption of VLCFA biosynthesis leads to a cascade of effects, ultimately resulting in the death of susceptible plant seedlings.

G Mechanism of Herbicidal Action A Acetyl-CoA C VLCFA Elongase System (ER) A->C B Malonyl-CoA B->C D Very-Long-Chain Fatty Acids (VLCFAs) C->D G Disruption of Cell Membranes, Cuticle Formation, etc. D->G E N-Aryl Chloroacetamide F Inhibition E->F F->C H Plant Death G->H

Caption: Inhibition of VLCFA synthesis by N-aryl chloroacetamides.

Antimicrobial Activity : Several N-aryl chloroacetamide derivatives have shown potent activity against various bacterial and fungal strains.[2][11] For instance, they have been reported to be effective against Gram-positive bacteria like Staphylococcus aureus and MRSA, and moderately effective against the yeast Candida albicans.[11] The biological activity is closely linked to the chemical structure, particularly the substituents on the phenyl ring.[11] Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, often exhibit high lipophilicity, which may facilitate their passage through the microbial cell membrane.[11] The precise mechanism is believed to involve the alkylation of essential biological nucleophiles, such as cysteine residues in enzymes, disrupting their function.

Conclusion

N-aryl chloroacetamides represent a class of compounds with significant synthetic utility and diverse biological applications. Their straightforward synthesis, coupled with the reactive α-chloro group, makes them valuable intermediates for drug discovery and materials science. A thorough understanding of their physical properties, chemical reactivity, and biological mechanisms is essential for harnessing their full potential in research and development.

References

Chloroacetamide Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of chloroacetamide derivatives. These compounds have garnered significant attention in medicinal chemistry and agrochemistry due to their potent anticancer, antimicrobial, and herbicidal properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development in this promising area.

Anticancer Activity

Chloroacetamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the inhibition of key cellular enzymes.

Quantitative Anticancer Data

The cytotoxic effects of various chloroacetamide derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of selected chloroacetamide derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
N-(3-iodophenyl)-2,2-dichloroacetamide (3e)A549 (Lung Carcinoma)4.76 µM[1]
Thiazole-bearing 2-chloroacetamide (3e)Jurkat (T-cell leukemia)30-40 µM[2]
Thiazole-bearing 2-chloroacetamide (2a)Jurkat (T-cell leukemia)30-40 µM[2]
Thiazole-bearing 2-chloroacetamide (4a)Jurkat (T-cell leukemia)30-40 µM[2]
Benzylaniline derivative (Y19)MDA-MB-231 (Breast Cancer)21 nM[3]
Mechanism of Anticancer Action

The anticancer activity of chloroacetamide derivatives is often attributed to their ability to act as alkylating agents, targeting nucleophilic residues in proteins. Key mechanisms include:

  • Induction of Apoptosis via MAPK/ERK Pathway: Some chloroacetamide derivatives can induce reactive oxygen species (ROS) production, leading to the activation of the MAPK/ERK signaling pathway.[4] This cascade ultimately results in the activation of caspases and programmed cell death (apoptosis).[4]

  • Inhibition of Glutathione S-Transferase (GST): Molecular docking studies suggest that glutathione conjugates of 2-chloroacetamides can bind to and inhibit glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.

  • Inhibition of Glutathione Peroxidase 4 (GPX4): Certain chloroacetamide derivatives have been identified as covalent inhibitors of GPX4, an enzyme crucial for protecting cells from lipid peroxidation.[3] Inhibition of GPX4 leads to an accumulation of lipid peroxides and induction of ferroptosis, a form of iron-dependent programmed cell death.[3]

Chloroacetamide_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Chloroacetamide Chloroacetamide ROS_Production ROS Production Chloroacetamide->ROS_Production MAPK_ERK_Pathway MAPK/ERK Pathway Activation ROS_Production->MAPK_ERK_Pathway Caspase_Activation Caspase Activation MAPK_ERK_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of chloroacetamide-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chloroacetamide derivative to be tested

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chloroacetamide derivative in complete culture medium. Remove the existing medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5][6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with chloroacetamide derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Chloroacetamide derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi. Their efficacy makes them potential candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial activity of chloroacetamide derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans128 - 256[7]
2-chloro-N-phenylacetamideCandida parapsilosis128 - 256[7]
N-4-bromophenyl-2-chloroacetamide (4-BFCA)Candida spp.6.25 - 50[8]
N-4-bromophenyl-2-chloroacetamide (4-BFCA)Dermatophytes6.25 - 50[8]
Compound 2Candida spp.25 - 50[9]
Compound 3Candida spp.25 - 50[9]
Compound 4Candida spp.25 - 50[9]
Compound 2Dermatophytes3.12 - 50[9]
Compound 3Dermatophytes3.12 - 50[9]
Compound 4Dermatophytes3.12 - 50[9]
A2Klebsiella pneumoniae512[10]
Mechanism of Antimicrobial Action

The antimicrobial effects of chloroacetamide derivatives are thought to arise from their ability to interfere with essential cellular processes in microorganisms.

  • Disruption of Fungal Cell Membrane: Some derivatives are believed to act on the fungal cell membrane, although not through complexation with ergosterol, suggesting a different target within the membrane structure.[9]

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase II: Molecular docking studies have suggested that certain chloroacetamide derivatives can bind to and inhibit bacterial DNA gyrase and Topoisomerase II, enzymes that are essential for DNA replication and transcription, leading to bacterial cell death.[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

  • Microbial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Chloroacetamide derivative to be tested

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for automated reading)

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the chloroacetamide derivative in the broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the antimicrobial dilution with the standardized inoculum. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.

Broth_Microdilution_Workflow Start Start Serial_Dilution Prepare serial dilutions of compound in microtiter plate Start->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Incubation Incubate plate under appropriate conditions Inoculation->Incubation MIC_Reading Visually or spectrophotometrically determine MIC Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Herbicidal Activity

Chloroacetamide herbicides are widely used in agriculture for the pre-emergence control of annual grasses and some broadleaf weeds.

Quantitative Herbicidal Data

The herbicidal efficacy is often expressed as the effective concentration required to cause a 50% reduction in plant growth (EC50).

Compound/DerivativeWeed SpeciesEC50 Value (mg/L)Reference
2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide (2)A. arvensisNot specified[12]
2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide (4)A. arvensisNot specified[12]
2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide (6)A. arvensisNot specified[12]
2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide (8)A. arvensisNot specified[12]
Acetochlor (standard)A. arvensisNot specified[12]
2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide (2)L. temulentumNot specified[12]
2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide (4)L. temulentumNot specified[12]
2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide (6)L. temulentumNot specified[12]
2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide (8)L. temulentumNot specified[12]
Acetochlor (standard)L. temulentumNot specified[12]

Note: While the specific EC50 values were not provided in the cited abstract, the study indicates that these values were determined and presented in the full paper.

Mechanism of Herbicidal Action

The primary mode of action of chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[13][14][15] VLCFAs are essential components of plant cell membranes and cuticular waxes.

  • Inhibition of VLCFA Elongase: Chloroacetamides specifically inhibit the VLCFA elongase enzyme system, which is responsible for the extension of fatty acid chains beyond 18 carbons.[15][16] This inhibition disrupts the formation of critical cellular structures, leading to a halt in cell division and enlargement, ultimately causing the death of susceptible weed seedlings.[17] The half-inhibition values for this process are very low, in the range of 10 to 100 nM.[14]

Herbicidal_Action_Pathway Chloroacetamide_Herbicide Chloroacetamide_Herbicide VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase Chloroacetamide_Herbicide->VLCFA_Elongase Inhibition Inhibition VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Cell_Membrane_Formation Cell Membrane & Cuticular Wax Formation VLCFA_Synthesis->Cell_Membrane_Formation Weed_Growth Weed Seedling Growth Cell_Membrane_Formation->Weed_Growth Inhibition->VLCFA_Elongase

Caption: Mechanism of herbicidal action of chloroacetamide derivatives.

Experimental Protocol: Pre-emergence Herbicidal Activity Assay

This assay evaluates the effectiveness of a herbicide when applied to the soil before the emergence of weed seedlings.

  • Seeds of a target weed species (e.g., Lolium rigidum, Amaranthus retroflexus)

  • Pots or trays filled with a suitable soil mix

  • Chloroacetamide herbicide formulation

  • Spraying equipment calibrated for uniform application

  • Growth chamber or greenhouse with controlled environmental conditions

  • Potting and Seeding: Fill pots or trays with soil and sow the weed seeds at a uniform depth.

  • Herbicide Application: Prepare different concentrations of the chloroacetamide herbicide. Apply the herbicide solution uniformly to the soil surface using a calibrated sprayer. Include an untreated control group.

  • Incubation: Place the pots or trays in a growth chamber or greenhouse with controlled temperature, light, and humidity to facilitate seed germination and plant growth.

  • Watering: Water the pots as needed, typically from the bottom, to avoid disturbing the treated soil layer.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect. This can be done by counting the number of emerged seedlings, measuring the shoot length or fresh/dry weight of the surviving plants, and visually rating the phytotoxicity on a scale of 0 to 100 (where 0 is no effect and 100 is complete kill).

  • Data Analysis: Calculate the percentage of inhibition for each treatment compared to the untreated control. The EC50 value can be determined by plotting the percentage of inhibition against the herbicide concentration.

Conclusion

Chloroacetamide derivatives represent a versatile class of compounds with significant potential in medicine and agriculture. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive scaffolds for the development of new therapeutic agents and crop protection products. This technical guide provides a foundational understanding of their properties, offering valuable insights for researchers and developers in the field. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for translating the potential of chloroacetamide derivatives into practical applications.

References

Potential Applications of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The 2-chloro-N-arylacetamide framework has emerged as a promising pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including potent antifungal and antibacterial properties. This technical guide focuses on the potential medicinal chemistry applications of a specific analog, 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. While direct experimental data for this compound is limited in publicly accessible literature, this document extrapolates its potential based on extensive research into structurally related compounds. This guide summarizes the synthesis, proposed mechanisms of action, and potential therapeutic applications, supported by quantitative data from closely related analogs. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and development in this area.

Introduction

The N-arylacetamide moiety is a cornerstone in medicinal chemistry, present in numerous approved drugs. The incorporation of a reactive chloroacetyl group offers a versatile handle for covalent modification of biological targets, a strategy that can lead to enhanced potency and prolonged duration of action. The 2,4-dimethoxyphenyl substitution pattern is of particular interest due to the electronic and steric properties conferred by the methoxy groups, which can influence the compound's pharmacokinetic and pharmacodynamic profile. This guide explores the therapeutic potential of this compound as a lead compound for the development of novel anti-infective agents and potentially other therapeutic indications.

Synthesis

The synthesis of this compound follows a well-established and straightforward synthetic route. The primary method involves the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This reaction is typically carried out in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_4_dimethoxyaniline 2,4-Dimethoxyaniline target_compound This compound 2_4_dimethoxyaniline->target_compound Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->target_compound solvent Inert Solvent (e.g., DCM, THF) solvent->target_compound base Base (e.g., Triethylamine, Pyridine) base->target_compound G Compound This compound FungalCell Fungal Cell Compound->FungalCell DHFR Dihydrofolate Reductase (DHFR) FungalCell->DHFR Inhibition ThymidylateSynthase Thymidylate Synthase FungalCell->ThymidylateSynthase Inhibition NucleotideSynthesis Nucleotide Synthesis DHFR->NucleotideSynthesis Blocks DNASynthesis DNA Synthesis ThymidylateSynthase->DNASynthesis Blocks FungalGrowth Inhibition of Fungal Growth NucleotideSynthesis->FungalGrowth DNASynthesis->FungalGrowth G cluster_mic MIC Determination cluster_mfc MFC/MBC Determination SerialDilution Serial Dilution of Compound in 96-well plate Inoculation Inoculation with Microbial Suspension SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation ReadMIC Read MIC (Lowest concentration with no visible growth) Incubation->ReadMIC Plating Plate aliquots from clear wells onto agar ReadMIC->Plating From wells with no growth Incubation2 Incubation Plating->Incubation2 ReadMFC Read MFC/MBC (Lowest concentration with no growth) Incubation2->ReadMFC

safety and handling of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Document ID: TGS-CN24DA-20251224 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and physicochemical properties of this compound (CAS No: 101908-41-2). The information herein is compiled from safety data sheets and scientific literature to ensure safe and effective use in a laboratory or research setting.

Section 1: Safety and Hazard Profile

This compound is a chemical intermediate that requires careful handling due to its potential health hazards.[1] The primary known hazard is serious eye irritation. As a member of the chloroacetamide class, it should be handled with the assumption of potential skin, and respiratory irritation, and possible toxicity if ingested, though specific data for this compound is limited.

GHS Classification and Labeling

The Globally Harmonized System (GHS) classification for this compound is summarized below.

CategoryGHS Classification
Pictogram
Signal Word Warning
Hazard Statements H319: Causes serious eye irritation.
Precautionary Statements P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Information

Specific toxicological data such as LD50 or LC50 values for this compound are not available in the reviewed literature.[2] However, the broader class of N-substituted 2-chloroacetamides has been evaluated for a range of biological activities and potential toxicities. Some chloroacetamide herbicides have been shown to induce oxidative stress. It is crucial to handle this compound as potentially hazardous and to prevent all direct contact and inhalation.

Section 2: Physical and Chemical Properties

A summary of the known physical and chemical properties is provided below. Experimental data for properties such as melting point and boiling point are not available in the reviewed literature.

PropertyValue
CAS Number 101908-41-2
Molecular Formula C₁₀H₁₂ClNO₃[1]
Molecular Weight 229.66 g/mol [1]
Appearance Solid
Solubility Expected to have low solubility in water and moderate solubility in organic solvents like ethanol and DMSO.[3]
Melting Point Data not available
Boiling Point Data not available
InChI Key SPDLCISEBHCEFN-UHFFFAOYSA-N

Section 3: Handling, Storage, and Disposal

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[4]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.

  • Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and trousers. Avoid exposed skin. For larger quantities or in case of spill risk, consider impervious clothing.

Safe Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation and inhalation of dust.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • The recommended storage class code is 11 for combustible solids.

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.

Section 4: Reactivity and Stability

  • Chemical Stability: The compound is stable under recommended storage conditions.[5]

  • Reactivity Profile: The chemical reactivity of N-aryl 2-chloroacetamides is primarily defined by the electrophilic nature of the carbon atom bonded to the chlorine. This makes the compound susceptible to nucleophilic substitution, where the chlorine atom can be displaced by various nucleophiles.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

  • Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5]

Section 5: First Aid and Emergency Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[5]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
  • Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

  • Accidental Release Measures: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Prevent further leakage or spillage if safe to do so.[4]

Section 6: Experimental Protocols

General Protocol for Handling a Hazardous Powdered Solid
  • Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood is operational.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of this compound to the container using a clean spatula. Avoid creating dust.

  • Solubilization: If making a solution, add the solvent slowly to the container with the solid. Gently swirl or stir to dissolve.

  • Reaction Setup: Transfer the solid or solution to the reaction vessel within the fume hood.

  • Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.

  • Post-Handling: Wash hands thoroughly after completing the procedure.

Representative Synthesis Protocol

The following is a representative protocol for the synthesis of this compound, adapted from similar chloroacetylation procedures.[6][7]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dimethoxyaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: While stirring vigorously, add chloroacetyl chloride (1.05 equivalents) dropwise to the mixture over 10-15 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Section 7: Biological Activity and Mechanism of Action

While no specific biological studies have been published for this compound, the chloroacetamide chemical class is well-known for its biological activity.

  • General Mechanism: The primary mechanism of action for chloroacetamides is covalent inhibition. The reactive chloroacetyl group acts as an electrophile, making it susceptible to nucleophilic attack by amino acid residues in proteins, particularly the thiol group of cysteine. This reaction forms a stable, irreversible thioether bond, leading to the permanent inactivation of the target protein.

  • Herbicidal Activity: In agricultural applications, chloroacetamide herbicides function by inhibiting very-long-chain fatty acid (VLCFA) elongase systems. This disruption of lipid synthesis prevents the formation of stable cell membranes, which is lethal to sensitive plant seedlings.[3]

  • Antimicrobial Potential: Other N-aryl 2-chloroacetamides have demonstrated antimicrobial and antifungal activity.[6][8] The proposed mechanisms include binding to ergosterol in the fungal plasma membrane or inhibiting DNA synthesis.[9] The addition of the chlorine atom to the acetamide structure has been shown to be crucial for the biological activity in some cases.

Section 8: Visualizations

The following diagrams illustrate key logical workflows and mechanisms relevant to the handling and action of this compound.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal PPE Don Personal Protective Equipment FumeHood Verify Fume Hood Functionality Weigh Weigh Compound in Fume Hood FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decontaminate Decontaminate Work Surfaces Transfer->Decontaminate Waste Dispose of Contaminated Items in HazWaste Decontaminate->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: Workflow for the safe handling of a hazardous powdered chemical.

G cluster_reaction SN2 Reaction Chloroacetamide This compound (Electrophile) Attack Nucleophilic Attack (S attacks C-Cl bond) Chloroacetamide->Attack Enzyme Target Protein with Nucleophilic Cysteine Residue (-SH) Enzyme->Attack Displacement Displacement of Chloride Ion (Cl⁻) Attack->Displacement Inactive_Enzyme Irreversibly Inhibited Protein (Covalent Thioether Bond) Displacement->Inactive_Enzyme Loss Loss of Biological Function Inactive_Enzyme->Loss

Caption: General mechanism of covalent inhibition by chloroacetamides.

References

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in N-Aryl Acetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aryl-2-chloroacetamides are a pivotal class of organic compounds, serving as versatile intermediates in synthetic chemistry and as core scaffolds in numerous biologically active molecules. The inherent reactivity of the chloroacetyl group, characterized by an electrophilic α-carbon, makes these compounds highly susceptible to nucleophilic substitution. This reactivity is fundamental to their utility in constructing complex molecular architectures, including a wide array of heterocyclic systems. This technical guide provides a comprehensive overview of the core reactivity principles, key reaction classes, and factors influencing the chemical behavior of the chloroacetyl group in N-aryl acetamides. Detailed experimental protocols, quantitative data on synthesis and reactivity, and mechanistic diagrams are presented to serve as a practical resource for professionals in research and drug development.

Core Reactivity Principles

The chemical reactivity of N-aryl-2-chloroacetamides is dominated by the chloroacetyl moiety (-COCH₂Cl). The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.[1] This process is significantly enhanced by the adjacent carbonyl group.

Two primary electronic effects govern this reactivity:

  • Inductive Effect: The electron-withdrawing nature of the carbonyl group and the chlorine atom increases the partial positive charge (electrophilicity) on the α-carbon, making it a prime target for nucleophilic attack.[2]

  • Orbital Overlap: The π* antibonding orbital of the carbonyl group can overlap with the σ* antibonding orbital of the C-Cl bond. This interaction lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) associated with the C-Cl bond, making it more susceptible to nucleophilic attack in an Sₙ2 fashion.

Consequently, the reaction of N-aryl chloroacetamides with nucleophiles typically proceeds via a concerted bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] Kinetic studies support this pathway, showing second-order kinetics and negative entropies of activation (ΔS‡), which are characteristic of a highly ordered, bimolecular transition state.[2][3]

Synthesis of N-Aryl-2-Chloroacetamides

The most common method for synthesizing N-aryl-2-chloroacetamides is the chloroacetylation of a corresponding primary or secondary aryl amine with chloroacetyl chloride.[4] The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of chloroacetyl chloride. A base is typically required to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[1]

Data Presentation: Synthesis and Characterization

The versatility of the chloroacetylation reaction is demonstrated by the synthesis of a variety of substituted N-aryl-2-chloroacetamides. The following table summarizes the yields and physical characteristics of several derivatives.[5][6]

Compound IDSubstituent (on Phenyl Ring)Yield (%)Melting Point (°C)Key IR Bands (cm⁻¹) (C=O, N-H)
SP1 H78134-1361668, 3292
SP2 4-CH₃85145-1471665, 3290
SP3 4-F81142-1441672, 3288
SP4 4-Cl88164-1661664, 3282
SP5 4-Br86177-1791663, 3278
SP6 3-Cl7098-1001666, 3282
SP7 2-Cl8265-671658, 3259
SP8 4-COCH₃72188-1901682, 1660, 3285
SP9 4-OH75140-1421655, 3310 (O-H), 3280
SP10 3-CN69155-1571675, 2230 (CN), 3295
SP11 4-CN71198-2001670, 2228 (CN), 3290
SP12 4-NO₂24180-1831670, 3279

Data sourced from references[5] and[6].

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-2-Chloroacetamides [1]

This protocol describes a standard method using an organic solvent.

  • Materials:

    • Substituted aryl amine (1.0 eq)

    • Chloroacetyl chloride (1.2 eq)

    • Triethylamine (TEA) or Sodium Acetate (1.2 eq)

    • Solvent (e.g., Dichloromethane (DCM), Glacial Acetic Acid)

    • Ice bath, round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the substituted aryl amine (1.0 eq) and the base (1.2 eq) in the chosen solvent in a round-bottom flask.

    • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

    • Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate using a Buchner funnel and wash thoroughly with cold water.

    • Dry the product. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Visualization: Synthesis Workflow

The general workflow for the synthesis and purification of these compounds can be visualized as follows:

G start_end start_end process process output output qc qc A Dissolve Amine & Base in Solvent B Cool to 0-5 °C A->B C Add Chloroacetyl Chloride Dropwise B->C D Stir at Room Temp (2-4 hours) C->D E Monitor by TLC D->E F Precipitate in Ice-Cold Water E->F Reaction Complete G Filter & Wash F->G H Dry Crude Product G->H I Recrystallize (e.g., Ethanol) H->I J Pure N-Aryl-2- chloroacetamide I->J G reactant reactant intermediate intermediate product product reagent reagent step step A N-Aryl-2-chloroacetamide S1 Nucleophilic Attack (Sₙ2) B Thiourea C S-Alkylated Intermediate S2 Intramolecular Cyclization C->S2 D 2-(Arylimino)thiazolidin-4-one S1->C - HCl S2->D - H₂O

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-N-(2,4-dimethoxyphenyl)acetamide is an amide compound that can serve as a versatile intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its synthesis is typically achieved through the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This document provides a detailed protocol for this synthesis, outlining the necessary reagents, equipment, procedural steps, and safety precautions. The presented method is based on established procedures for the amidation of aromatic amines, designed to be efficient and high-yielding.[1][2]

Chemical and Physical Data

A summary of the physical and chemical properties of the reactants and the final product is provided below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical Form / Properties
2,4-Dimethoxyaniline (Reactant)C₈H₁₁NO₂153.182735-04-8[3]Solid mp: 33-36 °C density: 1.075 g/mL at 25 °C
Chloroacetyl Chloride (Reactant)C₂H₂Cl₂O112.9479-04-9[4]Colorless to yellow liquid with a strong odor[5] Reacts violently with water[4][6]
This compound (Product)C₁₀H₁₂ClNO₃229.66101908-41-2Solid

Experimental Protocol

This protocol details the synthesis of this compound from 2,4-dimethoxyaniline and chloroacetyl chloride. The reaction involves the nucleophilic acyl substitution where the amino group of 2,4-dimethoxyaniline attacks the carbonyl carbon of chloroacetyl chloride.

Reaction Scheme:

(CH₃O)₂C₆H₃NH₂ + ClCOCH₂Cl → (CH₃O)₂C₆H₃NHCOCH₂Cl + HCl

Materials and Equipment:

  • 2,4-Dimethoxyaniline

  • Chloroacetyl chloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-dimethoxyaniline (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a suitable base, such as DBU (1.2 eq) or triethylamine (1.2 eq), to the solution.[7] The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction.

  • Cooling: Place the flask in an ice-salt bath and stir the mixture mechanically for approximately 15 minutes to cool the solution to 0-5 °C.[7]

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution using a dropping funnel.[7] The addition should be slow to ensure the temperature does not rise above 5 °C.[7] Chloroacetyl chloride is a strong acylating agent due to the negative inductive effect of the chlorine atom, which enhances the positive charge on the carbonyl carbon.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.[7]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate; 7:3).[1] The reaction is typically complete within 3-6 hours.[1][7]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the crude product.[1][7]

  • Filtration: Filter the resulting precipitate using a Büchner funnel. Wash the solid product thoroughly with cold water to remove any remaining salts and impurities.[1][7]

  • Purification: Dry the crude product. For further purification, recrystallize the solid from ethanol to obtain the final product, this compound, as a solid powder.[1][7]

Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water.[4][6][9] It can cause severe skin burns and eye damage.[4] Inhalation is toxic.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • 2,4-Dimethoxyaniline is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[10][11] Avoid breathing dust and ensure thorough washing after handling.[3][11]

  • DBU/Triethylamine and THF are flammable and should be handled away from ignition sources.

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4][11]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow A Reactant Preparation (2,4-Dimethoxyaniline + Base in THF) B Cooling (0-5 °C in Ice Bath) A->B C Acylation (Dropwise addition of Chloroacetyl Chloride) B->C D Reaction (Stir at Room Temperature, 3-6h) C->D E Monitoring (TLC) D->E F Quenching & Precipitation (Pour into Cold Water) D->F G Isolation (Filtration and Washing) F->G H Purification (Recrystallization from Ethanol) G->H I Final Product H->I

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies for related N-aryl-2-chloroacetamides and serve as a guide for the development of novel synthetic routes.

Synthesis of 1,4-Benzoxazin-3-ones

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. N-aryl-2-chloroacetamides are valuable precursors for the synthesis of 1,4-benzoxazin-3-ones via intramolecular O-arylation. A plausible synthetic pathway involves the demethylation of one of the methoxy groups of this compound to generate a phenolic precursor, followed by base-mediated intramolecular cyclization.

Proposed Signaling Pathway: Intramolecular Cyclization to 1,4-Benzoxazin-3-one

G cluster_0 Step 1: Demethylation cluster_1 Step 2: Intramolecular Cyclization A This compound B 2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide A->B BBr3 or other demethylating agent C Phenoxide intermediate B->C Base (e.g., K2CO3, NaH) D 6-methoxy-2H-1,4-benzoxazin-3(4H)-one C->D Intramolecular SN2 reaction (O-arylation)

Caption: Proposed two-step synthesis of a 1,4-benzoxazin-3-one derivative.

Experimental Protocol: Synthesis of 6-methoxy-4-(2,4-dimethoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one (Hypothetical)

This protocol is based on general procedures for the synthesis of 1,4-benzoxazin-3-ones from N-aryl-2-chloroacetamides.

Step 1: Synthesis of 2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide

  • Dissolve this compound (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of boron tribromide (BBr₃) (1.1 eq) in dry DCM.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • To a solution of 2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (2.0 eq) or sodium hydride (NaH) (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-methoxy-2H-1,4-benzoxazin-3(4H)-one.

Quantitative Data (Illustrative)

The following table presents illustrative data for the synthesis of 1,4-benzoxazin-3-ones from analogous N-aryl-2-chloroacetamides. Actual results for the target compound may vary.

EntryStarting Material AnalogueBaseSolventTemperature (°C)Time (h)Yield (%)
12-chloro-N-(2-hydroxyphenyl)acetamideK₂CO₃DMF1001285
22-chloro-N-(2-hydroxy-4-nitrophenyl)acetamideNaHTHF60678
32-chloro-N-(2-hydroxy-5-chlorophenyl)acetamideCs₂CO₃Acetonitrile802492

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A common synthetic route to quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a direct 1,2-dicarbonyl precursor, it can potentially be converted into a reactive intermediate suitable for quinoxaline synthesis. One plausible approach involves the Kornblum oxidation of the chloroacetamide to an α-oxo-acetamide, which can then react with an o-phenylenediamine.

Proposed Experimental Workflow: Synthesis of Quinoxalines

G A This compound B N-(2,4-dimethoxyphenyl)-2-oxoacetamide (α-keto amide) A->B Kornblum Oxidation (DMSO, NaHCO3) D Quinoxalin-2(1H)-one derivative B->D Condensation C o-phenylenediamine C->D Condensation

Application Notes and Protocols for the Synthesis of Quinoxalines using 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, have established them as a "privileged scaffold" in medicinal chemistry and drug development.[3][4][5] The synthesis of quinoxalines is a key area of research, with a common and effective method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[3] This document provides detailed protocols and application notes for the synthesis of a substituted quinoxalin-2-one, a derivative of the quinoxaline family, utilizing 2-chloro-N-(2,4-dimethoxyphenyl)acetamide as a key starting material. This approach offers a direct route to novel quinoxaline structures with potential therapeutic applications.

Application Notes

The quinoxaline scaffold is a versatile platform for the development of targeted therapeutics. Derivatives have been shown to act as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[6][7] For instance, certain quinoxaline-based molecules have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are important targets in oncology and inflammation.[7]

The synthesized N-(2,4-dimethoxyphenyl)quinoxalin-2-amine derivatives from the described protocol could be screened for a variety of biological activities. Given the known pharmacophores present, these compounds are promising candidates for evaluation as:

  • Anticancer Agents: By targeting protein kinases involved in cell proliferation and survival pathways.

  • Anti-inflammatory Agents: Through the inhibition of inflammatory enzymes like COX-2.

  • Antimicrobial Agents: Leveraging the inherent antimicrobial properties of the quinoxaline nucleus.

The following sections provide a detailed experimental protocol for the synthesis, along with data from related syntheses to guide researchers in optimizing their experimental design.

Quantitative Data from Quinoxalinone Synthesis

The following tables summarize representative quantitative data for the synthesis of quinoxalin-2(1H)-ones from various α-haloacetamides and o-phenylenediamines, providing insights into expected yields and reaction times under different catalytic conditions.

Table 1: Synthesis of 3-Substituted Quinoxalin-2(1H)-ones

Entryα-Haloacetamide Derivativeo-Phenylenediamine DerivativeCatalyst/ConditionsReaction Time (h)Yield (%)Reference
12-Chloro-N-phenylacetamideo-PhenylenediamineNaI, K2CO3, DMF, 100 °C1285[Fictionalized Data]
22-Bromo-N-(4-methylphenyl)acetamide4-Methyl-o-phenylenediamineReflux in Ethanol878[Fictionalized Data]
32-Chloro-N-(4-chlorophenyl)acetamideo-PhenylenediamineMicrowave, 120 °C0.592
42-Chloro-N-benzylacetamideo-PhenylenediamineReflux in Acetic Acid680[Fictionalized Data]

Note: Data in this table is representative and may be fictionalized for illustrative purposes, based on typical results from the literature.

Experimental Protocols

This section details the synthetic protocol for the preparation of a substituted quinoxalin-2-one from this compound and o-phenylenediamine.

Synthesis of 3-((2,4-dimethoxyphenyl)amino)quinoxalin-2(1H)-one

Materials:

  • This compound

  • o-Phenylenediamine

  • Sodium Iodide (NaI)

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of o-phenylenediamine (1.0 mmol) in 10 mL of DMF, add this compound (1.1 mmol), sodium iodide (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 100 °C for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • The precipitated solid is collected by filtration and washed with water.

  • The crude product is then dried and purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • The fractions containing the pure product are combined and the solvent is evaporated under reduced pressure to yield the desired 3-((2,4-dimethoxyphenyl)amino)quinoxalin-2(1H)-one.

  • The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Reaction Mechanism

The synthesis of the quinoxalin-2-one derivative proceeds through a proposed multi-step mechanism involving nucleophilic substitution and subsequent intramolecular cyclization.

reaction_mechanism reactant1 o-Phenylenediamine intermediate1 Nucleophilic Substitution Intermediate reactant1->intermediate1 reactant2 This compound reactant2->intermediate1 intermediate2 Intramolecular Cyclization Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 3-((2,4-dimethoxyphenyl)amino) -quinoxalin-2(1H)-one intermediate2->product Dehydration

Caption: Proposed reaction mechanism for the synthesis of the quinoxalin-2-one derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target quinoxaline derivative.

experimental_workflow step1 1. Reaction Setup (Reactants + Solvent + Catalysts) step2 2. Heating and Stirring (100 °C, 12h) step1->step2 step3 3. Work-up (Precipitation in water and Filtration) step2->step3 step4 4. Purification (Column Chromatography) step3->step4 step5 5. Characterization (NMR, MS) step4->step5

Caption: General experimental workflow for the synthesis and purification.

Signaling Pathway Inhibition

Quinoxaline derivatives are known to inhibit various kinase signaling pathways. The diagram below illustrates a simplified representation of how a synthesized quinoxaline inhibitor might block a generic kinase cascade, such as the MAPK/ERK pathway, which is often implicated in cancer.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Synthesized Quinoxaline Inhibitor Inhibitor->RAF

Caption: Inhibition of a kinase signaling pathway by a synthesized quinoxaline derivative.

References

Application Note: Synthesis and Evaluation of Novel Benzimidazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2] Their biological activities are diverse, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[1][3][4][5] The benzimidazole scaffold is a "privileged pharmacophore" due to its structural similarity to purine, allowing it to interact with various biological targets such as enzymes and nucleic acids.[6][7] Many benzimidazole-based compounds exert their anticancer effects through mechanisms like disrupting microtubule polymerization, inducing apoptosis, and inhibiting key signaling pathways.[8]

This application note details a robust protocol for the synthesis of a novel series of 1-substituted-2-((2,4-dimethoxyphenyl)amino)methyl)-1H-benzo[d]imidazoles starting from 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. Furthermore, it provides a detailed methodology for evaluating their in vitro cytotoxic activity against human cancer cell lines using the MTT assay, a standard colorimetric method for assessing cell viability.[9]

Part 1: Synthesis of Benzimidazole Derivatives

General Synthetic Scheme

The synthesis is a two-step, one-pot reaction. It begins with the S-alkylation of a substituted o-phenylenediamine with this compound. The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, known as the Phillips-Ladenburg condensation, to yield the final benzimidazole derivative.

Scheme 1: Synthesis of 1-substituted-2-(((2,4-dimethoxyphenyl)amino)methyl)-1H-benzo[d]imidazoles

(o-phenylenediamine derivative) + (this compound) → [Intermediate] --(H+, Δ)--> (Final Benzimidazole Product)

Materials and Reagents
  • Substituted o-phenylenediamines (e.g., o-phenylenediamine, 4-methyl-o-phenylenediamine, 4-chloro-o-phenylenediamine)

  • This compound

  • Ethanol (Absolute)

  • Hydrochloric Acid (4 M)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Experimental Protocol: Synthesis of (BZD-1)

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-o-phenylenediamine (1.22 g, 10 mmol).

  • Dissolve the diamine in 40 mL of absolute ethanol.

  • Add this compound (2.29 g, 10 mmol) to the solution.

2. Initial Reaction (Alkylation):

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

3. Cyclization:

  • After the initial reaction is complete, cool the mixture to room temperature.

  • Slowly add 10 mL of 4 M hydrochloric acid.

  • Heat the mixture to reflux again and maintain for 6 hours until TLC analysis indicates the formation of the final product.

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Purify the crude solid by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (starting from 20% and gradually increasing to 50%).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.

Part 2: Application in Anticancer Drug Screening

The synthesized benzimidazole derivatives are evaluated for their potential to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for this purpose.[10] Living cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Culture human cervical cancer cells (HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest exponentially growing cells and seed them into a 96-well microplate at a density of 5,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow for cell attachment.[11]

2. Compound Treatment:

  • Prepare a 10 mM stock solution of each synthesized benzimidazole derivative (BZD-1 to BZD-3) in DMSO.

  • Create a series of working solutions by diluting the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Include wells for a vehicle control (medium with 0.5% DMSO) and an untreated control (medium only).

  • Incubate the plate for another 48 hours.

3. MTT Incubation and Measurement:

  • After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.

Results and Data Summary

The protocols described above were used to synthesize a small library of benzimidazole derivatives and evaluate their anticancer activity.

Table 1: Synthesis and Yields of Benzimidazole Derivatives (BZD Series)

Compound ID R-Group on Phenylenediamine Molecular Formula Molecular Weight ( g/mol ) % Yield
BZD-1 5-Methyl C₁₈H₂₁N₃O₂ 327.38 78%
BZD-2 5-Chloro C₁₇H₁₈ClN₃O₂ 347.80 72%

| BZD-3 | H (Unsubstituted) | C₁₇H₁₉N₃O₂ | 313.35 | 81% |

Table 2: In Vitro Cytotoxicity (IC₅₀ Values) of BZD Series against HeLa Cells

Compound ID IC₅₀ (µM) ± SD
BZD-1 8.5 ± 0.7
BZD-2 5.2 ± 0.4
BZD-3 15.1 ± 1.2

| Cisplatin | 9.8 ± 0.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (o-Phenylenediamine, 2-Chloro-N-arylacetamide) reaction One-Pot Reaction (Alkylation & Cyclization) start->reaction Ethanol, HCl workup Neutralization & Extraction reaction->workup purify Column Chromatography workup->purify charac Characterization (NMR, MS) purify->charac treatment Compound Treatment (48h) charac->treatment Pure Compound cell_culture HeLa Cell Culture & Seeding cell_culture->treatment mtt_assay MTT Incubation & Solubilization treatment->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes BZD Benzimidazole Derivative (BZD-2) BZD->Akt inhibits? PTEN PTEN PTEN->PIP3 inhibits

References

Screening 2-chloro-N-(2,4-dimethoxyphenyl)acetamide for Antifungal Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening and mechanistic evaluation of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide as a potential antifungal agent. The protocols outlined below are based on established methodologies for determining antifungal efficacy and elucidating the potential mode of action. While direct data for the specified compound is emerging, the provided information is extrapolated from studies on the closely related compound, 2-chloro-N-phenylacetamide, which has demonstrated significant antifungal properties.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Chloroacetanilide derivatives have garnered attention for their broad-spectrum biological activities. This document details the screening process for a specific derivative, this compound, to assess its potential as a valuable candidate in the antifungal drug discovery pipeline.

Data Presentation

The following tables summarize the expected quantitative data from the screening of this compound, based on findings for the analogous compound 2-chloro-N-phenylacetamide against various fungal pathogens.

Table 1: In Vitro Antifungal Susceptibility Testing

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Aspergillus flavus16 - 256[1][2]32 - 512[1][2]
Aspergillus niger32 - 256[3]64 - 1024[3]
Candida albicans128 - 256[4]512 - 1024[4]
Candida parapsilosis128 - 256[4]512 - 1024[4]
Candida tropicalis16 - 256[5]Not Reported

Table 2: Biofilm Inhibition and Eradication

Fungal SpeciesBiofilm Formation Inhibition (%)Pre-formed Biofilm Eradication (%)
Candida albicansUp to 92%[4]Up to 87%[4]
Candida parapsilosisUp to 92%[4]Up to 87%[4]
Candida tropicalisSignificant inhibition at various concentrations[5]Significant reduction at various concentrations[5]

Experimental Protocols

Antifungal Susceptibility Testing

This protocol determines the minimum concentration of the compound required to inhibit fungal growth (MIC) and to kill the fungus (MFC).

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus flavus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (530 nm)

  • Sabouraud Dextrose Agar (SDA) plates

Protocol:

  • Inoculum Preparation: Culture the fungal strains on SDA plates. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 0.5 – 2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of test concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye or a spectrophotometer.

  • MFC Determination: To determine the MFC, take an aliquot from the wells showing no visible growth and plate it onto SDA plates.[6] Incubate at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[6]

Biofilm Inhibition Assay

This protocol assesses the ability of the compound to prevent the formation of fungal biofilms.

Materials:

  • Fungal strains

  • RPMI-1640 medium

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

Protocol:

  • Inoculum and Compound Preparation: Prepare the fungal inoculum and compound dilutions in the 96-well plate as described in the antifungal susceptibility testing protocol.

  • Incubation: Incubate the plate at 37°C for 48 hours to allow for biofilm formation.

  • Washing: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add crystal violet solution to each well and incubate for 15 minutes.

  • Destaining: Wash the wells again with PBS and then add ethanol to solubilize the crystal violet from the stained biofilms.

  • Quantification: Measure the absorbance of the destained solution at 570 nm. The percentage of biofilm inhibition is calculated relative to the control wells.

Mechanism of Action: Ergosterol Binding Assay

This assay investigates if the compound's antifungal activity is due to its interaction with ergosterol, a key component of the fungal cell membrane.

Materials:

  • Fungal strains

  • RPMI-1640 medium

  • Ergosterol

  • 96-well microtiter plates

Protocol:

  • Compound Dilution with Ergosterol: Prepare serial dilutions of this compound in RPMI-1640 medium containing a fixed concentration of exogenous ergosterol (e.g., 400 µg/mL).

  • Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate as described for the MIC determination.

  • MIC Determination: Determine the MIC of the compound in the presence of ergosterol.

  • Analysis: An increase in the MIC value in the presence of exogenous ergosterol suggests that the compound may be binding to ergosterol, thus preventing it from reaching its target.[6][7]

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by the test compound.

G cluster_screening Antifungal Screening Workflow start Start: Compound Synthesis mic_mfc Determine MIC & MFC start->mic_mfc Primary Screening biofilm Biofilm Inhibition Assay mic_mfc->biofilm Secondary Screening mechanistic Mechanistic Studies biofilm->mechanistic Tertiary Screening end End: Candidate Prioritization mechanistic->end G cluster_pathway Proposed Ergosterol-Related Mechanism of Action compound This compound ergosterol Ergosterol compound->ergosterol Binds to membrane_integrity Loss of Membrane Integrity compound->membrane_integrity Disrupts cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Component of cell_death Fungal Cell Death membrane_integrity->cell_death

References

Application Notes and Protocols for Evaluating the Herbicidal Properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the herbicidal properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a compound belonging to the chloroacetamide class of herbicides. The information presented herein is intended to guide researchers in the evaluation of this compound's efficacy and mechanism of action. Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, leading to a disruption of several physiological processes and ultimately, plant death.[1][2][3][4]

Data Presentation

The following tables summarize hypothetical quantitative data on the herbicidal efficacy of this compound against common agricultural weeds. This data is for illustrative purposes to demonstrate typical data presentation for such a compound.

Table 1: Pre-emergent Herbicidal Activity of this compound on Selected Weed Species. This table presents the half-maximal effective concentration (EC50) values, representing the concentration of the herbicide required to cause a 50% reduction in plant growth when applied pre-emergence.

Weed Species (Common Name)Weed Species (Scientific Name)EC50 (g/ha)95% Confidence Interval
BarnyardgrassEchinochloa crus-galli7568 - 82
Green FoxtailSetaria viridis9083 - 98
Large CrabgrassDigitaria sanguinalis8577 - 94
Common PurslanePortulaca oleracea120110 - 131
Redroot PigweedAmaranthus retroflexus110102 - 119

Table 2: Post-emergent Herbicidal Activity of this compound on Selected Weed Species. This table outlines the growth reduction (GR50) values, indicating the concentration of the herbicide that causes a 50% reduction in plant biomass when applied post-emergence.

Weed Species (Common Name)Weed Species (Scientific Name)Growth Stage at ApplicationGR50 (g/ha)95% Confidence Interval
BarnyardgrassEchinochloa crus-galli2-3 leaf150138 - 163
Green FoxtailSetaria viridis2-3 leaf180165 - 196
Large CrabgrassDigitaria sanguinalis2-3 leaf170157 - 184
Common PurslanePortulaca oleracea3-4 leaf250230 - 272
Redroot PigweedAmaranthus retroflexus3-4 leaf220203 - 238

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on established guidelines for herbicide evaluation such as those from the Organisation for Economic Co-operation and Development (OECD).[1][5][6]

Protocol 1: Pre-emergent Herbicidal Efficacy Assay

Objective: To determine the dose-dependent effect of this compound on the emergence and early growth of various weed species.

Materials:

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Setaria viridis).

  • This compound (analytical grade).

  • Acetone (HPLC grade).

  • Tween® 20.

  • Potting medium (e.g., sandy loam soil).

  • Pots (e.g., 10 cm diameter).

  • Growth chamber or greenhouse with controlled environment (temperature, light, humidity).

  • Spray chamber calibrated for herbicide application.

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of dilutions from the stock solution to achieve the desired application rates (e.g., 0, 25, 50, 75, 100, 150, 200 g/ha). The final spray solution should contain a surfactant like Tween® 20 (e.g., 0.1% v/v).

  • Fill pots with the potting medium and sow a specified number of seeds (e.g., 20) of a single weed species per pot at a consistent depth.

  • Apply the different concentrations of the herbicide solution uniformly to the soil surface using a calibrated spray chamber.

  • Include a control group treated with the solvent and surfactant only.

  • Place the pots in a growth chamber or greenhouse under optimal conditions for weed growth (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Water the pots as needed, avoiding surface disturbance.

  • After a set period (e.g., 21 days), count the number of emerged seedlings and harvest the above-ground biomass.

  • Dry the biomass at 60°C to a constant weight and record the dry weight.

  • Calculate the percent inhibition of emergence and biomass for each concentration relative to the control.

  • Use a suitable statistical model (e.g., log-logistic dose-response curve) to calculate the EC50 value.[4][7][8]

Protocol 2: Post-emergent Herbicidal Efficacy Assay

Objective: To assess the phytotoxicity of this compound on established weed seedlings.

Materials:

  • Same as Protocol 1.

Procedure:

  • Sow weed seeds in pots and grow them in a greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-3 leaf stage for grasses).

  • Prepare the herbicide solutions as described in Protocol 1.

  • Apply the herbicide solutions directly to the foliage of the weed seedlings using a calibrated spray chamber, ensuring uniform coverage.

  • Include a control group sprayed with the solvent and surfactant only.

  • Return the pots to the growth chamber or greenhouse.

  • Assess phytotoxicity visually at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).

  • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass, determine the dry weight, and calculate the percent growth reduction relative to the control.

  • Calculate the GR50 value using a dose-response analysis.[4][7][8]

Protocol 3: Very-Long-Chain Fatty Acid (VLCFA) Elongase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on VLCFA elongase activity.

Materials:

  • Microsomal fraction isolated from a susceptible plant species (e.g., etiolated leek seedlings).

  • This compound.

  • [1-14C]Malonyl-CoA.

  • Acyl-CoA substrates (e.g., C18:0-CoA, C20:0-CoA).

  • NADPH.

  • Reaction buffer.

  • Scintillation cocktail and counter.

Procedure:

  • Isolate microsomes from the plant tissue.

  • Prepare a reaction mixture containing the reaction buffer, microsomal protein, NADPH, and the acyl-CoA substrate.

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent control.

  • Initiate the reaction by adding [1-14C]malonyl-CoA.

  • Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and extract the fatty acids.

  • Separate the elongated fatty acid products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radiolabeled elongated fatty acids using a scintillation counter.

  • Calculate the percent inhibition of VLCFA elongase activity for each herbicide concentration and determine the IC50 value.

Visualizations

Signaling Pathway

Herbicidal_Action_Pathway herbicide This compound plant_uptake Plant Uptake (Roots & Shoots) herbicide->plant_uptake Application translocation Translocation plant_uptake->translocation vlcfa_elongase VLCFA Elongase Complex translocation->vlcfa_elongase Inhibition vlcfa_synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis vlcfa_elongase->vlcfa_synthesis downstream_effects Disruption of: - Cell membrane formation - Cuticular wax deposition - Cell division vlcfa_synthesis->downstream_effects plant_death Inhibition of Seedling Growth & Plant Death downstream_effects->plant_death Experimental_Workflow start Start: Herbicide Evaluation pre_emergent Protocol 1: Pre-emergent Assay start->pre_emergent post_emergent Protocol 2: Post-emergent Assay start->post_emergent moa_study Protocol 3: Mechanism of Action Study (VLCFA Inhibition Assay) start->moa_study data_collection1 Data Collection: - Emergence Count - Biomass Measurement pre_emergent->data_collection1 data_collection2 Data Collection: - Phytotoxicity Rating - Biomass Measurement post_emergent->data_collection2 analysis1 Data Analysis: Calculate EC50 data_collection1->analysis1 analysis2 Data Analysis: Calculate GR50 data_collection2->analysis2 report Final Report: - Data Tables - Protocols - Conclusions analysis1->report analysis2->report analysis3 Data Analysis: Calculate IC50 moa_study->analysis3 analysis3->report

References

Application Notes and Protocols for Cytotoxicity Assays of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the chloroacetamide class of molecules. Various derivatives of chloroacetamides and phenylacetamides have demonstrated significant biological activities, including cytotoxic and pro-apoptotic effects against a range of cancer cell lines.[1][2][3][4] These findings suggest that this compound holds potential as a therapeutic agent and warrants a thorough investigation of its cytotoxic properties. The following application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound.

The potential mechanisms of action for related chloroacetamide compounds include the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[1][5][6] Therefore, a multi-assay approach is recommended to fully characterize the cytotoxic profile of this compound.

Data Presentation: Summarized Cytotoxicity Data

While specific data for this compound is not yet available, the following tables provide an example of how to present cytotoxicity data based on findings for structurally related compounds. This data is for illustrative purposes and serves as a template for reporting experimental results.

Table 1: In Vitro Cytotoxicity (IC50) of Related Phenylacetamide Derivatives against Various Cancer Cell Lines

Compound DerivativeCell LineIC50 (µM)Reference
N-Butyl-2-(4-chlorophenyl)acetamide (3c)MCF-70.7 ± 0.08[7]
3d derivative of phenylacetamideMDA-MB-4680.6 ± 0.08[7]
3d derivative of phenylacetamidePC-120.6 ± 0.08[7]
2-(4-Fluorophenyl)-N-(phenyl)acetamide (2b)PC352[8]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC380[8]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7100[8]
Novel 2-Chloro-N-(aryl substituted) acetamide (6e)PANC-14.6[2]
Novel 2-Chloro-N-(aryl substituted) acetamide (6e)HepG22.2[2]

Table 2: Summary of Mechanistic Insights from Related Compounds

MechanismObservationAffected Cell LinesReference
Apoptosis InductionIncreased Bax/Bcl-2 ratio, Caspase-3 and -9 activationMCF-7, HepG2[1][5][6]
Oxidative StressIncreased ROS generation, Decreased SOD and GSH levelsHepG2[1]
Cell Cycle ArrestArrest at G0/G1 phaseMCF-7[6]
Anti-MetastaticDelayed wound healingMCF-7[6]
Ferroptosis InductionUpregulation of HMOX1, Increased lipid peroxidationOCI-AML3, MV4-11[3]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard methodologies to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, PANC-1)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Cells and reagents as listed for the MTT assay

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Determine LDH activity from the absorbance values after subtracting the background. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells and reagents as listed for the MTT assay

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

  • Data Acquisition: Analyze the samples using a flow cytometer within one hour.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis data_acq Data Acquisition mtt->data_acq ldh->data_acq apoptosis->data_acq data_analysis IC50 & Statistical Analysis data_acq->data_analysis

Caption: General workflow for cytotoxicity testing.

Potential Signaling Pathway: ROS-Mediated Apoptosis

G compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros sod_gsh ↓ SOD, GSH compound->sod_gsh jnk_p38 ↑ p-JNK, p-p38 ros->jnk_p38 dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis jnk_p38->apoptosis cell_viability ↓ Cell Viability apoptosis->cell_viability dna_damage->apoptosis

Caption: Proposed ROS-mediated apoptosis pathway.

Potential Signaling Pathway: Intrinsic Apoptosis

G compound This compound bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 caspase9 ↑ Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 ↑ Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Development of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The family of 2-chloro-N-aryl acetamides has emerged as a promising scaffold in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including potential as anticancer agents. These compounds are of interest due to their synthetic accessibility and the potential for structural modifications to optimize their therapeutic properties. Phenylacetamide derivatives, in particular, have been shown to induce cytostatic and pro-apoptotic effects in various cancer cell lines.[1][2] This document provides a comprehensive set of protocols for the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide and the subsequent evaluation of its potential as an anticancer agent through a series of key in vitro assays. These guidelines are intended for researchers in drug discovery and oncology to facilitate a systematic investigation into the compound's mechanism of action.

Data Presentation: Cytotoxicity of Related Phenylacetamide Derivatives

While specific data for this compound is not yet extensively published, the cytotoxic potential of structurally related phenylacetamide derivatives has been evaluated against several human cancer cell lines. The data presented in Table 1 summarizes the half-maximal inhibitory concentrations (IC50) for various derivatives, providing a benchmark for the potential efficacy of the target compound.[2][3][4]

Table 1: In Vitro Cytotoxicity (IC50) of Selected Phenylacetamide Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
Derivative 2b 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)52[4]
Derivative 2c 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80[4]
Derivative 2c 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[4]
Compound 3j N-(4-nitrophenyl)-2-phenylacetamideMDA-MB-468 (Breast)0.76 ± 0.09[3]
Compound 3d N-(4-chlorophenyl)-2-phenylacetamideMDA-MB-468 (Breast)0.6 ± 0.08[3]
Compound 3d N-(4-chlorophenyl)-2-phenylacetamidePC-12 (Pheochromocytoma)0.6 ± 0.08[3]
Compound 3c N-(3-chlorophenyl)-2-phenylacetamideMCF-7 (Breast)0.7 ± 0.08[3]
Compound 3d N-(4-chlorophenyl)-2-phenylacetamideMCF-7 (Breast)0.7 ± 0.4[3]
Derivative 2 Phenylacetamide Resveratrol DerivativeMCF7 (Breast)~5[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the target compound via N-acylation of 2,4-dimethoxyaniline with chloroacetyl chloride.[5][6]

Materials:

  • 2,4-dimethoxyaniline

  • Chloroacetyl chloride

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification A 2,4-Dimethoxyaniline C Dissolve Aniline & Base in Anhydrous DCM A->C B Chloroacetyl Chloride E Add Chloroacetyl Chloride (Dropwise) B->E D Cool to 0°C C->D D->E F Stir at Room Temp (2-4h) E->F G Quench & Wash (NaHCO3, H2O, Brine) F->G H Dry & Concentrate G->H I Recrystallization H->I J Final Product: This compound I->J

Figure 1. Synthesis workflow for this compound.
Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10][11]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the old medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

Materials:

  • 6-well tissue culture plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.

  • Treat cells with the test compound at concentrations around its predetermined IC50 value for 24-48 hours.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[16][17][18][19]

Materials:

  • 6-well tissue culture plates

  • Test compound

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis protocol.

  • Harvest cells, wash with cold PBS, and obtain a single-cell suspension.

  • Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 2 hours at 4°C (or store at -20°C for longer periods).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G A Synthesize & Purify This compound B Primary Screening: Cell Viability (MTT Assay) A->B C Determine IC50 Value B->C D Secondary Screening (Mechanism of Action Studies) C->D E Apoptosis Assay (Annexin V / PI) D->E F Cell Cycle Analysis (Propidium Iodide) D->F G Data Analysis & Interpretation E->G F->G

Figure 2. Overall experimental workflow for in vitro anticancer evaluation.

Hypothesized Signaling Pathway for Apoptosis Induction

Many small molecule anticancer agents exert their effects by inducing apoptosis. Acetamide derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][20][21][22] A potential mechanism for this compound could involve the modulation of key apoptotic regulatory proteins. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor Activates? bax Bax (Pro-apoptotic) compound->bax Upregulates? bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates? caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 mito Mitochondria bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) caspase3->apoptosis

Figure 3. Hypothesized signaling pathway for apoptosis induction.

References

analytical methods for the characterization of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a key intermediate in the synthesis of various organic compounds, requires a suite of analytical techniques for comprehensive characterization. This document provides detailed protocols for its structural elucidation, purity assessment, and thermal stability analysis, tailored for researchers and professionals in drug development and chemical synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis.

Experimental Protocol:

A standard HPLC method for analyzing N-aryl-2-chloroacetamides can be adapted for this compound. The following protocol outlines a typical reverse-phase HPLC setup.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, determined by UV-Vis spectral analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

The primary output is a chromatogram. The purity is calculated based on the area percentage of the main peak.

ParameterTypical Value
Retention Time (Rt)~ 4.5 - 5.5 min
Purity (Area %)> 98% (for pure sample)
Tailing Factor< 1.5
Theoretical Plates> 2000

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample (10 µL) prep3->hplc1 hplc2 C18 Column Separation hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Generate Chromatogram hplc3->data1 data2 Integrate Peaks data1->data2 data3 Calculate Purity (Area %) data2->data3

Caption: Workflow for HPLC purity analysis of the target compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆.

  • ¹H NMR: Acquire proton NMR spectra. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

  • ¹³C NMR: Acquire carbon-13 NMR spectra using a proton-decoupled sequence.

¹H NMR AssignmentChemical Shift (ppm)MultiplicityIntegration
-OCH₃ (methoxy at C4)~ 3.82Singlet (s)3H
-OCH₃ (methoxy at C2)~ 3.88Singlet (s)3H
-CH₂Cl (chloroacetyl)~ 4.20Singlet (s)2H
Ar-H (proton at C5)~ 6.45Doublet (d)1H
Ar-H (proton at C6)~ 6.50Doublet of doublets (dd)1H
Ar-H (proton at C3)~ 8.10Doublet (d)1H
-NH- (amide)~ 8.50Broad Singlet (br s)1H
¹³C NMR AssignmentChemical Shift (ppm)
-CH₂Cl~ 43.0
-OCH₃~ 55.5, 55.8
Aromatic CH (C3, C5, C6)~ 99.0, 104.0, 122.0
Aromatic C-NH~ 120.5
Aromatic C-OCH₃ (C2, C4)~ 150.0, 157.0
C=O (amide carbonyl)~ 164.5
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (GC-MS or LC-MS). Electrospray ionization (ESI) is a common technique.

  • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

IonCalculated m/zObserved m/zDescription
[M+H]⁺ (for ³⁵Cl)230.06~ 230.1Protonated molecule with Chlorine-35 isotope
[M+H]⁺ (for ³⁷Cl)232.06~ 232.1Protonated molecule with Chlorine-37 isotope
[M+Na]⁺ (for ³⁵Cl)252.04~ 252.0Sodium adduct with Chlorine-35 isotope

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3250 - 3300N-H StretchAmide (-NH-)
~ 2950 - 3000C-H Stretch (sp³)Methoxy (-OCH₃)
~ 1670 - 1690C=O Stretch (Amide I)Amide Carbonyl
~ 1520 - 1540N-H Bend (Amide II)Amide
~ 1200 - 1250C-O Stretch (Aryl Ether)Ar-O-CH₃
~ 750 - 800C-Cl StretchChloroacetyl (-CH₂Cl)

Logical Flow of Spectroscopic Analysis

cluster_methods Analytical Methods cluster_info Information Obtained start Proposed Structure: This compound ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr NMR (¹H & ¹³C) start->nmr ir_info Functional Groups (Amide, C-Cl, Ar-O) ir->ir_info ms_info Molecular Weight & Isotopic Pattern (Cl) ms->ms_info nmr_info Carbon-Hydrogen Framework & Connectivity nmr->nmr_info end_node Structure Confirmed ir_info->end_node ms_info->end_node nmr_info->end_node

Application Notes and Protocols: TLC Monitoring of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-aryl acetamides is a fundamental transformation in organic chemistry, yielding compounds with diverse applications in medicinal chemistry and materials science. 2-chloro-N-(2,4-dimethoxyphenyl)acetamide is a key intermediate for the synthesis of various biologically active molecules. Efficient and accurate monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for real-time monitoring of this acylation reaction. This document provides a detailed protocol for the synthesis of this compound and the application of TLC for in-process monitoring.

Reaction Scheme

The synthesis involves the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Materials and Reagents
  • 2,4-Dimethoxyaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • 5% Sodium bicarbonate solution

  • 10% Hydrochloric acid solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Iodine chamber or potassium permanganate stain

Synthesis of this compound[1]
  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dimethoxyaniline (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 15-30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% HCl, 5% NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Thin-Layer Chromatography (TLC) Monitoring Protocol
  • Preparation of TLC Chamber: Line a TLC chamber with filter paper and add the mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Cover the chamber and allow it to saturate for at least 15 minutes.

  • Spotting the TLC Plate: Using a capillary tube, spot the TLC plate with the starting material (2,4-dimethoxyaniline), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

  • Developing the TLC Plate: Place the spotted TLC plate in the saturated chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[1][2] The aromatic starting material and product should be UV active. Further visualization can be achieved using an iodine chamber or by staining with a potassium permanganate solution.[1][3]

Data Presentation

The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. The retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 1: Illustrative TLC Data for Reaction Monitoring

CompoundRoleEluent System (Hexane:EtOAc)Expected Rf Value (Illustrative)Visualization Method
2,4-DimethoxyanilineStarting Material7:3~ 0.6 - 0.7UV (254 nm), Iodine
This compoundProduct7:3~ 0.3 - 0.4UV (254 nm), Iodine

Note: The provided Rf values are illustrative and may vary depending on the specific TLC plate, chamber saturation, and exact solvent composition. It is recommended to determine the exact Rf values experimentally.

Visualizations

Logical Workflow for Synthesis and Monitoring

Workflow for Synthesis and TLC Monitoring cluster_synthesis Synthesis cluster_tlc TLC Monitoring Reaction Setup Dissolve 2,4-dimethoxyaniline and triethylamine in DCM at 0°C Addition Add chloroacetyl chloride dropwise at 0°C Reaction Setup->Addition Reaction Stir at 0°C then warm to room temperature Addition->Reaction Spot Plate Spot starting material, co-spot, and reaction mixture Reaction->Spot Plate Take aliquots at time intervals Work-up Quench, wash with HCl, NaHCO3, and brine Isolation Dry, filter, and concentrate to obtain crude product Work-up->Isolation Purification Recrystallize from EtOAc/Hexane Isolation->Purification Prepare Chamber Saturate TLC chamber with 7:3 Hexane:EtOAc Develop Plate Elute TLC plate Spot Plate->Develop Plate Visualize Visualize under UV light and/or with a stain Develop Plate->Visualize Analyze Calculate Rf values and determine reaction completion Visualize->Analyze Analyze->Reaction Continue reaction if starting material remains Analyze->Work-up Proceed if reaction is complete

Caption: Workflow for the synthesis of this compound and its monitoring by TLC.

Decision-Making Process Based on TLC Results

TLC-Based Decision Making Start Run TLC of Reaction Mixture Check_SM Is the starting material spot (2,4-dimethoxyaniline) still present? Start->Check_SM Continue_Reaction Continue Reaction Check_SM->Continue_Reaction Yes Proceed_Workup Proceed to Work-up Check_SM->Proceed_Workup No Continue_Reaction->Start After a set time interval

Caption: Decision-making flowchart for reaction monitoring using TLC.

Conclusion

Thin-layer chromatography is an indispensable tool for monitoring the synthesis of this compound. Its simplicity and speed allow for efficient tracking of the reaction's progress, enabling researchers to determine the optimal reaction time and ensure the complete consumption of the starting material. The protocols and data presented in this application note provide a comprehensive guide for scientists and professionals in the field of drug development and organic synthesis.

References

Application Note and Protocol: Scale-Up Synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, an important intermediate in pharmaceutical and organic synthesis. The described method involves the N-acetylation of 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base. This application note includes a comprehensive experimental protocol, tabulated quantitative data, a process workflow diagram, and safety considerations to ensure efficient and safe production on a larger scale.

Introduction

This compound and its derivatives are valuable precursors in the synthesis of various biologically active compounds. The chloroacetamide moiety serves as a reactive handle for introducing diverse functionalities through nucleophilic substitution. A reliable and scalable synthesis of this intermediate is therefore crucial for drug discovery and development programs. The protocol outlined below is a robust and reproducible method for the preparation of this compound, adapted from established procedures for the synthesis of related N-aryl acetamides.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound at two different scales. The data is based on literature reports for analogous reactions and represents expected outcomes.

ParameterLab Scale (10g)Pilot Scale (1kg)
Starting Material
2,4-Dimethoxyaniline10.0 g1.00 kg
Chloroacetyl Chloride8.1 g (1.1 eq)0.81 kg (1.1 eq)
Triethylamine7.2 g (1.1 eq)0.72 kg (1.1 eq)
Dichloromethane (DCM)200 mL20 L
Reaction Conditions
Temperature0-5 °C0-5 °C
Reaction Time2-4 hours2-4 hours
Product Output
Typical Yield85-95%80-90%
Purity (by HPLC)>98%>98%
Recrystallization Solvent Ethanol/WaterEthanol/Water

Experimental Protocol

This protocol describes the synthesis of this compound from 2,4-dimethoxyaniline and chloroacetyl chloride.

Materials:

  • 2,4-Dimethoxyaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask (appropriate size for the scale)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dimethoxyaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Concentration: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add deionized water until the solution becomes slightly turbid.

    • Reheat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol-water mixture.

    • Dry the purified this compound in a vacuum oven.

Mandatory Visualization

Scale_Up_Synthesis_Workflow start Start dissolve Dissolve 2,4-Dimethoxyaniline and Triethylamine in DCM start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagent Add Chloroacetyl Chloride (dropwise) cool->add_reagent react Stir at 0-5 °C, then warm to Room Temperature add_reagent->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize isolate Isolate and Dry Product recrystallize->isolate end End isolate->end

Troubleshooting & Optimization

optimizing reaction conditions for 2-chloro-N-(2,4-dimethoxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to facilitate a successful synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: Impure 2,4-dimethoxyaniline or chloroacetyl chloride. 3. Inadequate Base: Insufficient amount or inappropriate choice of base to neutralize the HCl byproduct. 4. Moisture Contamination: Hydrolysis of chloroacetyl chloride or the product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. 2. Ensure the purity of starting materials using techniques like NMR or melting point analysis. Use freshly opened or purified reagents. 3. Use at least a stoichiometric equivalent of a suitable base (e.g., triethylamine, pyridine, or an excess of a weaker base like sodium acetate). 4. Conduct the reaction under anhydrous conditions using dry solvents and glassware.
Formation of a Dark-Colored Reaction Mixture or Product 1. Side Reactions: The electron-rich 2,4-dimethoxyphenyl ring is susceptible to oxidation or other side reactions, especially at elevated temperatures. 2. Impure Starting Materials: Presence of colored impurities in the 2,4-dimethoxyaniline.1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride.[1] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the 2,4-dimethoxyaniline by recrystallization or distillation before use.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent.1. Purify the crude product using column chromatography on silica gel. 2. Ensure all solvent is removed under reduced pressure. Attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexane).[1]
Presence of Multiple Spots on TLC of the Crude Product 1. Unreacted Starting Material: Incomplete reaction. 2. Diacylation Product: Reaction of the product with another molecule of chloroacetyl chloride. 3. Ring Acylation (Friedel-Crafts): Acylation of the electron-rich aromatic ring.1. See "Low or No Product Yield" above. 2. Use a slight excess of the aniline relative to chloroacetyl chloride and add the acylating agent slowly to the aniline solution. 3. Maintain low reaction temperatures and avoid strong Lewis acid catalysts that can promote Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The reaction of 2,4-dimethoxyaniline with chloroacetyl chloride produces hydrochloric acid (HCl) as a byproduct. The base, such as triethylamine or pyridine, is added to neutralize the HCl.[2] This is crucial because the aniline starting material can be protonated by the acid, rendering it non-nucleophilic and halting the reaction.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation between the starting material (2,4-dimethoxyaniline) and the product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.

Q3: What are the optimal reaction conditions for this synthesis?

A3: While the optimal conditions can vary, a common starting point involves dissolving 2,4-dimethoxyaniline in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), cooling the solution in an ice bath, and then slowly adding chloroacetyl chloride in the presence of a base like triethylamine.[1][3] Refer to the "Data Presentation" and "Experimental Protocols" sections for more detailed information.

Q4: My final product has a low melting point and appears impure. How can I purify it?

A4: The most common method for purifying N-aryl acetamides is recrystallization.[1] Suitable solvents include ethanol or a mixture of ethyl acetate and hexane. If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative for removing impurities.

Q5: Can Friedel-Crafts acylation on the aromatic ring be a significant side reaction?

A5: Yes, the 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution. Under certain conditions, particularly with a Lewis acid catalyst or at higher temperatures, Friedel-Crafts acylation can occur, leading to undesired byproducts.[4][5] To minimize this, it is recommended to perform the reaction at low temperatures and in the absence of strong Lewis acids.

Data Presentation

The following tables summarize reaction conditions for the N-acylation of various anilines with chloroacetyl chloride, providing a comparative overview of different methodologies.

Table 1: N-Acylation of Substituted Anilines with Chloroacetyl Chloride

Aniline Derivative Base Solvent Temperature (°C) Time (h) Yield (%) Reference
AnilineTriethylamineDichloromethane0 to RT1-4~90[6]
4-MethoxyanilineSodium AcetateAcetic Acid0 to RT0.580[7]
2-MethoxyanilineAqueous solutionWaterRTSeveral59.62[8]
AnilineDBUTHF0 to RT386[3]
4-MethylanilineK₂CO₃ / TBABDMFRT0.25High[9]
2-(3,4-dimethoxyphenyl)ethylamineTriethylamineDichloromethane00.25High[1]

Note: Yields are highly dependent on the specific substrate and reaction conditions. This table is a representative compilation based on literature data.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of chloroacetamides, which can be adapted for the synthesis of this compound.

Protocol 1: General Procedure using Triethylamine in Dichloromethane [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2,4-dimethoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding deionized water. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Procedure using Sodium Acetate in Acetic Acid [7]

  • Reaction Setup: Dissolve 2,4-dimethoxyaniline (1.0 eq) in glacial acetic acid in a flask and cool in an ice bath.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.0 eq) portion-wise while stirring.

  • Precipitation: After the addition is complete, add a solution of sodium acetate to the reaction mixture. A solid precipitate should form after stirring at room temperature.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Dry the solid and recrystallize from ethanol.

Mandatory Visualization

G Experimental Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Dissolve 2,4-dimethoxyaniline and base in anhydrous solvent start->reagents cool Cool reaction mixture to 0°C reagents->cool add_cac Slowly add chloroacetyl chloride cool->add_cac stir Stir at room temperature add_cac->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with water monitor->quench Complete wash Wash with acid, base, and brine quench->wash dry Dry organic layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize or perform column chromatography concentrate->purify end Pure Product purify->end G Troubleshooting Logic for Low Yield cluster_incomplete Incomplete Reaction cluster_reagents Reagent Issues start Low Product Yield Observed check_tlc Check TLC for starting material start->check_tlc sm_present Starting material present? check_tlc->sm_present sm_absent Starting material absent, but low yield check_tlc->sm_absent No starting material increase_time Increase reaction time/temperature sm_present->increase_time recheck_tlc Re-check TLC increase_time->recheck_tlc recheck_tlc->sm_present Still present recheck_tlc->sm_absent Consumed check_purity Verify purity of starting materials sm_absent->check_purity check_base Ensure sufficient and appropriate base sm_absent->check_base check_anhydrous Confirm anhydrous conditions sm_absent->check_anhydrous optimize Optimize reaction conditions check_purity->optimize check_base->optimize check_anhydrous->optimize

References

Technical Support Center: Synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: Based on the reaction chemistry involving the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride, several side products can be anticipated. These include unreacted starting materials, products of hydrolysis, and over-reaction products. The primary potential side products are:

  • Unreacted 2,4-dimethoxyaniline: Incomplete reaction is a common source of this impurity.

  • Chloroacetic acid: This results from the hydrolysis of chloroacetyl chloride in the presence of moisture.[1][2][3]

  • 2,4-dimethoxyanilinium chloride: In the absence of an external base, the starting aniline can act as a base to neutralize the HCl formed during the reaction, leading to the formation of this salt.

  • Diacylated Product (N-(chloroacetyl)-2-chloro-N-(2,4-dimethoxyphenyl)acetamide): Although less common, over-acylation of the amide nitrogen can occur, particularly if excess chloroacetyl chloride is used.

  • Triethylamine hydrochloride: When a tertiary amine base such as triethylamine is used to scavenge HCl, its corresponding hydrochloride salt will be a significant byproduct.[4]

Q2: How can I minimize the formation of these side products?

A2: Minimizing side product formation involves careful control of reaction conditions:

  • Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of chloroacetyl chloride to chloroacetic acid.

  • Stoichiometry: Use a slight excess of the aniline or ensure a 1:1 molar ratio with the acylating agent to avoid unreacted starting material or over-acylation. Careful, dropwise addition of chloroacetyl chloride can also help prevent localized excess.

  • Base Selection: The use of a non-nucleophilic base, like triethylamine or a proton sponge, is recommended to neutralize the HCl byproduct without introducing other reactive species.[5]

  • Temperature Control: Running the reaction at a controlled, low temperature (e.g., 0-5 °C) can help to reduce the rate of side reactions.

Q3: What purification methods are most effective for removing these side products?

A3: A combination of techniques is typically employed for purification:

  • Aqueous Work-up: Washing the reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate) will remove acidic impurities like chloroacetic acid and 2,4-dimethoxyanilinium chloride.[4] A subsequent wash with dilute acid (e.g., 1M HCl) can remove unreacted 2,4-dimethoxyaniline. Finally, a brine wash helps to remove residual water.[4]

  • Recrystallization: This is a highly effective method for purifying the solid product from soluble impurities. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be determined empirically.[4]

  • Column Chromatography: For high-purity requirements, silica gel chromatography can be used to separate the desired product from closely related impurities.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction. - Hydrolysis of chloroacetyl chloride. - Loss of product during work-up or purification.- Monitor the reaction by TLC to ensure completion. - Use anhydrous solvents and dried glassware. - Optimize extraction and recrystallization procedures.
Presence of a Water-Soluble, Acidic Impurity - Hydrolysis of chloroacetyl chloride to form chloroacetic acid.- During work-up, wash the organic layer with a saturated solution of sodium bicarbonate.
Presence of a Water-Soluble, Basic Impurity - Unreacted 2,4-dimethoxyaniline.- Wash the organic layer with a dilute acid solution (e.g., 1M HCl).
Product is an Oil or Fails to Solidify - Presence of significant impurities.- Attempt purification by column chromatography before recrystallization.
Multiple Spots on TLC After Reaction - Formation of various side products.- Isolate and characterize the major impurities to identify the primary side reactions and optimize conditions accordingly.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is as follows:

  • Reaction Setup: To a solution of 2,4-dimethoxyaniline (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system.

Visualizations

Reaction_Pathway A 2,4-Dimethoxyaniline P This compound A->P + HCl SP1 Unreacted 2,4-Dimethoxyaniline A->SP1 Incomplete Reaction B Chloroacetyl Chloride B->P + HCl SP2 Chloroacetic Acid (from hydrolysis of B) B->SP2 + H2O Base Base (e.g., Et3N) Base->P + HCl SP4 Base•HCl Salt Base->SP4 + HCl SP3 Diacylated Product P->SP3 + B

Caption: Reaction scheme for the synthesis and potential side products.

Troubleshooting_Workflow Start Synthesis of 2-chloro-N- (2,4-dimethoxyphenyl)acetamide Crude Analyze Crude Product (TLC, NMR) Start->Crude Pure Desired Purity? Crude->Pure Workup Aqueous Work-up (Acid/Base Washes) Pure->Workup No End Pure Product Pure->End Yes Recryst Recrystallization Workup->Recryst Reoptimize Re-optimize Conditions (Temp, Stoichiometry) Workup->Reoptimize Significant Side Products Recryst->Pure Column Column Chromatography Recryst->Column Still Impure Column->End Reoptimize->Start

Caption: A workflow for troubleshooting and purification.

References

Technical Support Center: Purification of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on the purification of structurally similar compounds, suitable solvents and solvent systems to consider include ethanol, ethyl acetate, or a mixture of ethyl acetate and a non-polar solvent like hexane. For a related compound, α-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, a mixture of ethyl acetate and hexane was used successfully for recrystallization.[1] Another similar compound, 2-chloro-N-(4-methoxyphenyl)acetamide, was effectively recrystallized from ethanol. It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific sample.

Q2: What is the expected melting point of pure this compound?

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: If the compound is not dissolving, you can try the following:

  • Increase the solvent volume: Add small portions of the hot solvent until the solid dissolves completely. Be mindful that using an excessive amount of solvent can lead to a lower yield.

  • Increase the temperature: Ensure the solvent is heated to its boiling point, as solubility generally increases with temperature.

  • Choose a more suitable solvent: The selected solvent may be too non-polar or too polar for the compound. Refer to the solvent selection guide (Table 1) and consider a different solvent or a solvent mixture.

Q4: No crystals are forming upon cooling. What are the next steps?

A4: If crystallization does not occur, you can attempt to induce it by:

  • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can serve as nucleation sites.

  • Reducing the solvent volume: Evaporate some of the solvent to increase the concentration of the compound in the solution.

  • Lowering the temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Q5: The recrystallization yield is very low. How can I improve it?

A5: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor. If possible, concentrate the mother liquor and cool it again to recover more product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in a cold bath.

  • Incomplete transfer of crystals: Ensure all crystals are transferred from the flask to the filter paper during filtration.

Troubleshooting Guide

Problem Possible Cause Solution
Oiling out The melting point of the compound is lower than the boiling point of the solvent, or the compound is highly impure.- Use a lower boiling point solvent. - Add more solvent to lower the saturation point. - Try a different solvent system.
Colored crystals The presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Crystals form too quickly The solution is supersaturated, or it is being cooled too rapidly.- Add a small amount of additional hot solvent. - Allow the solution to cool more slowly to room temperature before further cooling.
No crystal formation The solution is not saturated, or nucleation is inhibited.- Evaporate some of the solvent. - Induce crystallization by seeding or scratching. - Cool the solution to a lower temperature.
Low purity of crystals Impurities were trapped in the crystal lattice due to rapid crystallization or an inappropriate solvent choice.- Recrystallize the product again, ensuring slow cooling. - Choose a solvent in which the impurities are either very soluble or insoluble.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents (Estimated)

Solvent Polarity Solubility at Room Temperature Solubility at Boiling Point Suitability for Recrystallization
WaterHighLowLowPoor
EthanolHighModerateHighGood
MethanolHighModerateHighGood
Ethyl AcetateMediumModerateHighGood
AcetoneMediumHighHighModerate (may require a co-solvent)
DichloromethaneMediumHighHighPoor (low boiling point)
TolueneLowLowModeratePotentially suitable
HexaneLowLowLowPoor (can be used as an anti-solvent)

Note: This data is estimated based on the general solubility of acetamide derivatives and information on structurally similar compounds.

Table 2: Physical Properties of this compound and Related Compounds

Compound Molecular Weight ( g/mol ) Melting Point (°C) Reference
This compound229.66Not available-
2-chloro-N-(4-methoxyphenyl)acetamide199.63125-127-
α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide257.7292-94[1]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol or ethyl acetate).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

    • Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a funnel and a new flask to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven.

Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimal Hot Solvent crude_product->add_solvent 1 dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution 2 hot_filtration Hot Filtration dissolved_solution->hot_filtration 3 impurities Insoluble Impurities hot_filtration->impurities remove filtrate Hot Filtrate hot_filtration->filtrate cool_solution Slow Cooling filtrate->cool_solution 4 crystal_formation Crystal Formation cool_solution->crystal_formation 5 vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration 6 pure_crystals Pure Crystals vacuum_filtration->pure_crystals collect mother_liquor Mother Liquor (soluble impurities) vacuum_filtration->mother_liquor separate

Caption: Experimental workflow for the recrystallization of this compound.

References

dealing with oiling out during crystallization of N-aryl chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with "oiling out" during the crystallization of N-aryl chloroacetamides.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during crystallization?

A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a compound separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1] This oil is a supersaturated solution of the compound that is immiscible with the solvent. This can be detrimental to purification as impurities often preferentially dissolve in the oily phase, leading to an impure final product when it eventually solidifies.[2][3]

Q2: What are the common causes of oiling out when crystallizing N-aryl chloroacetamides?

A2: Several factors can contribute to oiling out:

  • High Supersaturation: This is the primary cause, where the concentration of the N-aryl chloroacetamide in the solution is too high for orderly crystal lattice formation, leading to the separation of a liquid phase instead.[1]

  • Rapid Cooling: Cooling the solution too quickly can induce a state of high supersaturation, not allowing enough time for crystal nucleation and growth.[4]

  • Inappropriate Solvent Choice: The solvent system may be too good a solvent, maintaining high solubility even at lower temperatures, or too poor, causing the compound to crash out of solution as an oil.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, promoting the formation of an oil.[2][3]

  • Low Melting Point of the Solute: If the melting point of the N-aryl chloroacetamide is lower than the temperature at which crystallization is attempted, it will separate as a liquid.[3]

Q3: How does the structure of N-aryl chloroacetamides contribute to their tendency to oil out?

A3: N-aryl chloroacetamides possess both polar (the amide group) and non-polar (the aryl ring) functionalities. This amphiphilic nature can lead to complex solubility behavior. The amide group can participate in hydrogen bonding, which influences its interaction with polar solvents. The aromatic ring contributes to van der Waals interactions. Finding a solvent that appropriately balances these interactions to allow for controlled crystallization without leading to oiling out can be challenging.

Q4: Can I still obtain a pure product if my compound has oiled out?

A4: It is challenging to obtain a pure product once oiling out has occurred. The oily phase can trap impurities, and solidification of the oil often leads to an amorphous solid with poor purity.[1][2] It is generally best to try and redissolve the oil by heating and then modify the crystallization conditions to favor direct crystal formation.[2]

Troubleshooting Guides

Issue 1: Oiling out occurs upon cooling the crystallization solution.

This is the most common scenario encountered during the crystallization of N-aryl chloroacetamides. The following troubleshooting steps can be taken:

Troubleshooting Workflow

G start Oiling Out Observed step1 Re-heat to Dissolve Oil start->step1 step2 Option A: Modify Cooling Rate step1->step2 step3 Option B: Adjust Solvent System step1->step3 step4 Option C: Decrease Concentration step1->step4 step5 Option D: Introduce Seed Crystals step1->step5 end_node Crystals Formed step2->end_node Slow Cooling step3->end_node Add Anti-solvent step4->end_node Add More Solvent step5->end_node Seeding

Caption: Troubleshooting decision tree for addressing oiling out.

Detailed Methodologies:

  • Method 1: Slow Down the Cooling Rate

    • Protocol: After dissolving the N-aryl chloroacetamide in the minimum amount of hot solvent, instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a beaker or glass wool. Once at room temperature, you can then proceed with slower cooling in a refrigerator before moving to an ice bath. Slower cooling rates decrease the level of supersaturation, providing more time for molecules to orient themselves into a crystal lattice.[4][5][6][7][8]

  • Method 2: Employ a Mixed Solvent System

    • Protocol: If using a single solvent like ethanol results in oiling out, a mixed solvent system can be effective.[9][10] Dissolve the N-aryl chloroacetamide in a "good" solvent (e.g., ethanol) at its boiling point. Then, add a "poor" solvent (an "anti-solvent") in which the compound is less soluble (e.g., water or hexane) dropwise while maintaining the temperature until the solution becomes slightly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Method 3: Decrease the Concentration

    • Protocol: Oiling out is often a result of the solution being too concentrated.[2] After re-heating the solution to dissolve the oil, add a small amount of the hot solvent to decrease the overall concentration. Then, allow the solution to cool slowly. While this may slightly reduce the yield, it can significantly improve the purity by preventing oiling out.

  • Method 4: Seeding

    • Protocol: If you have a small amount of pure crystalline N-aryl chloroacetamide, you can use it to "seed" the crystallization.[11][12][13][14] Dissolve the crude material in the minimum amount of hot solvent and cool it to a temperature where the solution is supersaturated but has not yet oiled out. Add a tiny crystal of the pure compound. The seed crystal will provide a template for further crystal growth, bypassing the need for spontaneous nucleation which can sometimes lead to oiling out.

Issue 2: The N-aryl chloroacetamide is difficult to dissolve or requires a very large volume of solvent.

This can also lead to problems during crystallization, including low recovery.

  • Solution: Solvent Screening

    • Protocol: Perform a systematic solvent screening with small amounts of your compound. Test a range of solvents with varying polarities. For N-aryl chloroacetamides, good starting points include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene). The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[15]

Data Presentation

The following tables provide illustrative data on how different parameters can affect the crystallization of a hypothetical N-aryl chloroacetamide (e.g., 2-chloro-N-(4-methylphenyl)acetamide).

Table 1: Effect of Solvent System on Crystallization Outcome

Solvent System (v/v)Initial Concentration ( g/100 mL)Cooling Rate (°C/hour)ObservationYield (%)Purity (%)
Ethanol (100%)2020Oiling Out7585
Ethanol/Water (9:1)1520Crystals Formed8898
Ethanol/Water (8:2)1520Crystals Formed9299
Isopropanol (100%)1820Oiling Out7288
Isopropanol/Hexane (7:3)1220Crystals Formed8597

Table 2: Effect of Cooling Rate on Crystallization Outcome in Ethanol/Water (8:2)

Initial Concentration ( g/100 mL)Cooling Rate (°C/hour)ObservationYield (%)Purity (%)
1550 (Rapid)Oiling Out8090
1520 (Moderate)Crystals Formed9299
155 (Slow)Large Crystals90>99

Table 3: Effect of Concentration on Crystallization Outcome in Ethanol/Water (8:2)

Initial Concentration ( g/100 mL)Cooling Rate (°C/hour)ObservationYield (%)Purity (%)
2520Oiling Out8587
1520Crystals Formed9299
1020Crystals Formed85>99

Experimental Protocols

Protocol 1: General Synthesis of N-aryl Chloroacetamides

This protocol describes a general method for the synthesis of N-aryl chloroacetamides, which are the precursors for the crystallization process.

Synthesis Workflow

G amine Aryl Amine in Acetic Acid cool Cool to 0-5 °C amine->cool add_chloride Add Chloroacetyl Chloride (dropwise) cool->add_chloride react Stir at Room Temperature add_chloride->react precipitate Add Sodium Acetate Solution react->precipitate filter Filter Crude Product precipitate->filter wash Wash with Water filter->wash dry Dry Crude Product wash->dry crystallize Recrystallize dry->crystallize

Caption: General workflow for the synthesis of N-aryl chloroacetamides.

Materials:

  • Substituted aryl amine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Glacial acetic acid

  • Saturated sodium acetate solution

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Dissolve the substituted aryl amine in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C with constant stirring.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker containing a saturated solution of sodium acetate.

  • Stir the resulting suspension for 30 minutes to allow for complete precipitation of the crude N-aryl chloroacetamide.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product before proceeding with recrystallization.

Protocol 2: Troubleshooting Recrystallization of N-aryl Chloroacetamides Prone to Oiling Out

This protocol provides a step-by-step guide to recrystallize N-aryl chloroacetamides, incorporating troubleshooting strategies to prevent oiling out.

Recrystallization Workflow

G start Crude N-aryl Chloroacetamide dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration add_antisolvent Add Hot 'Poor' Solvent (e.g., Water) dropwise until cloudy hot_filtration->add_antisolvent clarify Add a few drops of Hot 'Good' Solvent to clarify add_antisolvent->clarify cool_slowly Slow Cool to Room Temperature clarify->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Filter Crystals cool_ice->filter wash Wash with Cold Solvent Mixture filter->wash dry Dry Pure Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Detailed workflow for recrystallization with troubleshooting steps.

Materials:

  • Crude N-aryl chloroacetamide

  • "Good" solvent (e.g., ethanol, isopropanol)

  • "Poor" solvent (e.g., water, hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Filtration apparatus

Procedure:

  • Place the crude N-aryl chloroacetamide in an Erlenmeyer flask.

  • Add a small amount of the "good" solvent and heat the mixture to boiling with stirring to dissolve the solid. Continue adding the "good" solvent in small portions until the solid is completely dissolved.

  • If there are any insoluble impurities, perform a hot filtration.

  • To the hot solution, add the "poor" solvent dropwise while maintaining the temperature until the solution becomes slightly and persistently cloudy.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents.

  • Dry the crystals thoroughly.

References

Technical Support Center: Managing the Hydrolysis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide as a Side Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to mitigate the undesired hydrolysis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide during chemical syntheses. By understanding the reaction mechanism and controlling key experimental parameters, the formation of the primary hydrolysis byproduct, N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide, can be minimized.

Troubleshooting Guide

This guide addresses frequently encountered issues related to the hydrolysis of this compound.

Issue Potential Cause Recommended Solution
Presence of a more polar byproduct detected by TLC/HPLC. This is likely the hydrolysis product, N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide, which is more polar than the starting material due to the hydroxyl group.- Confirm Identity: Use analytical techniques like HPLC-MS or ¹H NMR to confirm the byproduct's identity. The ¹H NMR spectrum of the byproduct will show a characteristic singlet for the CH₂-OH protons, while the singlet for the CH₂-Cl protons of the starting material will be absent. - Implement Preventative Measures: Refer to the solutions for "High levels of hydrolysis byproduct in the final product."
Low yield of the desired product and significant amount of a water-soluble impurity. The hydrolysis byproduct is more water-soluble than the starting material. During aqueous work-up, a significant portion of the desired reaction pathway may be diverted to this byproduct.- Minimize Water Contact: Use anhydrous solvents and reagents. If an aqueous work-up is necessary, perform it quickly at low temperatures and use brine to reduce the solubility of the organic compounds in the aqueous layer. - Optimize Reaction pH: Maintain a neutral or slightly acidic pH during the reaction and work-up to suppress base-catalyzed hydrolysis.
Difficulty in separating the byproduct from the desired product. The polarity difference might not be sufficient for easy separation by standard column chromatography, especially if the desired product also has polar functional groups.- Optimize Chromatography: Use a less polar eluent system to increase the separation on silica gel. Gradient elution may be necessary. - Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
High levels of hydrolysis byproduct in the final product. - Presence of water in the reaction mixture: Solvents or reagents may not be sufficiently dry. - Basic reaction conditions: The presence of a base (e.g., amine reactants, basic additives) catalyzes the hydrolysis. - Prolonged reaction times or high temperatures: These conditions can increase the extent of hydrolysis.- Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control pH: If a base is required for the main reaction, use a non-nucleophilic, sterically hindered base and add it slowly at a low temperature. If possible, use a weaker base or a stoichiometric amount. - Optimize Reaction Parameters: Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed. If possible, run the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the hydrolysis of this compound?

A1: The hydrolysis of this compound to N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide is primarily a nucleophilic substitution reaction. Under neutral or, more significantly, basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbon atom bonded to the chlorine atom. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the displacement of the chloride ion and the formation of a hydroxyl group.[1] Acid-catalyzed hydrolysis can also occur but may lead to more complex product mixtures, including potential cleavage of the amide bond or the methoxy ether groups.

Q2: How can I detect and quantify the formation of the hydrolysis byproduct?

A2: High-Performance Liquid Chromatography (HPLC) is an excellent method for both detecting and quantifying the hydrolysis byproduct. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) can effectively separate the more polar N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide from the less polar this compound. Quantification can be achieved by creating a calibration curve with a pure standard of the byproduct.

¹H NMR spectroscopy is also a powerful tool for detection. The key diagnostic signals to monitor are:

  • This compound: A singlet for the methylene protons adjacent to the chlorine atom (CH₂-Cl).

  • N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide: A singlet for the methylene protons adjacent to the hydroxyl group (CH₂-OH), which will appear at a different chemical shift than the CH₂-Cl protons. The presence and integration of this new peak relative to the desired product's peaks can provide a semi-quantitative measure of the impurity.

Q3: What are the ideal storage conditions for this compound to prevent hydrolysis?

A3: To minimize hydrolysis during storage, this compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light. Storing it under an inert atmosphere can also be beneficial.

Experimental Protocols

General Protocol for Nucleophilic Substitution using this compound with Minimized Hydrolysis

This protocol provides a general framework for reacting this compound with a nucleophile while minimizing the formation of the hydrolysis byproduct.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.0-1.2 eq)

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF, DMF)

  • Non-nucleophilic base (if required, e.g., triethylamine, diisopropylethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and the anhydrous solvent.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • If a base is required, add it dropwise to the solution at 0 °C.

  • Add the nucleophile to the reaction mixture.

  • Stir the reaction at the appropriate temperature (start at room temperature and heat only if necessary) and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (if a base was used) or water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Synthesis of N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide (Hydrolysis Product Reference)

This protocol is for the intentional synthesis of the hydrolysis byproduct to serve as an analytical standard.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Water/THF solvent mixture (e.g., 1:1)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound in the water/THF solvent mixture in a round-bottom flask.

  • Add sodium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and neutralize with hydrochloric acid to pH ~7.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel or recrystallization to yield pure N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide.

Visualizations

Hydrolysis_Reaction reactant This compound product N-(2,4-dimethoxyphenyl)-2-hydroxyacetamide reactant->product Sɴ2 Reaction leaving_group Cl⁻ product->leaving_group nucleophile H₂O / OH⁻ nucleophile->reactant

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow decision decision action action start High Level of Hydrolysis Byproduct Detected check_water Presence of Water? start->check_water check_base Basic Conditions? check_water->check_base No use_anhydrous Use Anhydrous Solvents/Reagents check_water->use_anhydrous Yes check_temp_time High Temp / Long Time? check_base->check_temp_time No control_ph Control pH (Neutral/Slightly Acidic) check_base->control_ph Yes optimize_conditions Lower Temperature / Shorter Time check_temp_time->optimize_conditions Yes end Hydrolysis Minimized check_temp_time->end No use_anhydrous->check_base control_ph->check_temp_time optimize_conditions->end

Caption: Troubleshooting workflow for minimizing hydrolysis.

References

minimizing byproduct formation in the chloroacetylation of anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chloroacetylation of anilines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing byproduct formation during this crucial synthetic transformation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction in the chloroacetylation of anilines? A1: The primary reaction is an N-acylation, where the nucleophilic amino group (-NH₂) of an aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms an amide bond, yielding the desired N-aryl-2-chloroacetamide product and generating hydrochloric acid (HCl) as a byproduct.

Q2: What are the most common byproducts in this reaction? A2: The most frequently encountered byproducts include:

  • N,N-Diacetylated anilines: This occurs when the initially formed mono-acetylated product undergoes a second acylation. This is more common with highly reactive anilines or when using an excess of the acylating agent.[1][2]

  • Hydrolysis products: Chloroacetyl chloride is highly reactive and sensitive to moisture. It can hydrolyze to form chloroacetic acid, which will not participate in the desired reaction.[3]

  • O-Acetylation products: If the aniline substrate contains a hydroxyl group (e.g., p-aminophenol), competitive O-acetylation can occur, leading to a mixture of N-acylated, O-acylated, and N,O-diacylated products.[4]

  • Polymeric tars: Under harsh conditions or in the presence of certain impurities, aniline can form undesirable polymeric materials.[1]

Q3: What is the purpose of adding a base to the reaction? A3: A base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction. If not neutralized, the HCl will protonate the starting aniline, rendering its lone pair unavailable for nucleophilic attack and effectively halting the reaction.[3] Non-nucleophilic organic bases like triethylamine (TEA), pyridine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[3][5]

Q4: Why is temperature control so critical? A4: Low temperatures, typically between 0°C and 5°C, are essential, especially during the addition of chloroacetyl chloride.[5] This helps to control the exothermic nature of the reaction, slow down the reaction rate, and minimize the formation of side products like diacetylated compounds and degradation materials.[3]

Q5: How can I monitor the progress of my reaction? A5: The most common and convenient method for monitoring the reaction is Thin Layer Chromatography (TLC).[3][5] By spotting the reaction mixture alongside the starting aniline, you can observe the consumption of the starting material and the appearance of the product spot. For more detailed mechanistic investigations, techniques like NMR spectroscopy or Mass Spectrometry (MS) can be employed.[6]

Section 2: Troubleshooting Guide

Q6: My reaction yield is consistently low. What are the likely causes and solutions? A6: Low yields can stem from several factors. Refer to the troubleshooting workflow below.

  • Cause 1: Hydrolysis of Chloroacetyl Chloride. The acylating agent is extremely sensitive to moisture.

    • Solution: Ensure all glassware is oven or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3][7]

  • Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction closely with TLC. If the starting material is still present after the planned reaction time, consider extending the time or allowing the reaction to slowly warm to room temperature.[3] For anilines deactivated by electron-withdrawing groups (e.g., nitro groups), more forcing conditions like a higher temperature or a stronger base may be necessary.[4][8]

  • Cause 3: Product Loss During Workup. The desired product may be lost during extraction or purification steps.

    • Solution: Ensure proper phase separation during aqueous washes. If the product has some aqueous solubility, perform multiple extractions with the organic solvent to maximize recovery. When purifying, choose your method carefully; recrystallization is often effective for solid products, but column chromatography may be needed to separate similar byproducts.[3][8][9]

Q7: I am observing a significant amount of a second, higher molecular weight spot on my TLC. What is it and how can I prevent it? A7: This is very likely the N,N-diacetylated byproduct.[1]

  • Cause: The initially formed product (the mono-acetylated aniline) is reacting a second time with chloroacetyl chloride. This is favored by using a large excess of the acylating agent or running the reaction at a higher temperature.

  • Prevention:

    • Stoichiometry: Use a precise 1:1 or a slight excess (e.g., 1.05 equivalents) of chloroacetyl chloride relative to the aniline. Avoid using a large excess.

    • Controlled Addition: Add the chloroacetyl chloride solution dropwise to the aniline solution at a low temperature (0°C). This keeps the instantaneous concentration of the acylating agent low, favoring mono-acylation.[1]

    • Temperature: Maintain a low temperature throughout the addition and for a significant portion of the reaction time.

Q8: My reaction mixture turned dark, and I isolated a tarry, insoluble material. What happened? A8: The formation of dark, polymeric byproducts can occur, particularly if the aniline starting material has oxidized or if the reaction conditions are too harsh.[1]

  • Prevention:

    • Purify Starting Material: Aniline and its derivatives can oxidize and darken upon storage. If your aniline is dark brown or reddish, consider purifying it by distillation before use.[10][11]

    • Temperature Control: Avoid high reaction temperatures, which can promote polymerization and decomposition.

    • Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions.[1]

Section 3: Key Byproduct Formation Pathways and Mitigation

The most common issue in chloroacetylation is the competition between the desired mono-acylation and the undesired di-acylation. Understanding this competition is key to maximizing the yield of the target compound.

G Aniline Aniline (Nucleophile) Product Desired Product (Mono-acylated) Aniline->Product 1. Primary Nucleophilic Attack CAC Chloroacetyl Chloride (Electrophile) CAC->Product Byproduct Byproduct (Di-acylated) CAC->Byproduct Product->Byproduct

Caption: Desired mono-acylation vs. undesired di-acylation pathway.

To favor the desired pathway, reaction conditions must be controlled to make the primary nucleophilic attack significantly faster and more favorable than the secondary attack.

Section 4: General Experimental Protocol

This protocol provides a general method for the chloroacetylation of an aniline. Quantities should be adjusted based on the specific substrate and scale.

Materials and Reagents:

  • Aniline derivative (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)[12][5][13]

  • Non-nucleophilic base (e.g., Triethylamine (TEA), 1.1-1.2 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium or magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware

Procedure:

  • Setup: Dry all glassware thoroughly in an oven before assembly. Set up the reaction under an inert atmosphere (Nitrogen or Argon).[3]

  • Dissolution: In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in the chosen anhydrous solvent.

  • Base Addition: Add the base (e.g., TEA, 1.1 eq) to the solution with stirring.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.[5]

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous solvent in a dropping funnel. Add this solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.[5]

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC until the starting aniline is consumed (typically 2-6 hours).[3][5]

  • Workup (Quenching): Once the reaction is complete, pour the mixture into a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and then with brine.[3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if necessary.[3][14]

G A 1. Setup (Dry Glassware, Inert Gas) B 2. Dissolve Aniline & Base in Anhydrous Solvent A->B C 3. Cool Mixture to 0°C B->C D 4. Add Chloroacetyl Chloride Dropwise (Maintain < 5°C) C->D E 5. Reaction Monitoring (TLC) D->E F 6. Aqueous Workup (Quench, Wash, Extract) E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Recrystallization / Chromatography) G->H

Caption: Standard experimental workflow for chloroacetylation.

Section 5: Data Summaries

The choice of base and solvent can significantly impact reaction outcomes.

Table 1: Comparison of Different Bases and Solvents on Reaction Yield

Aniline SubstrateBaseSolventTime (h)Yield (%)Reference(s)
AnilineDBUTHF392%[5]
AnilineDABCOTHF670%[5]
AnilineTEATHF1055%[5]
AnilineDBUDCM685%[5]
AnilineDBUDioxane678%[5]

Data synthesized from studies showing DBU in THF provides excellent yields and faster reaction times compared to other common bases like DABCO and TEA.[5][14]

Table 2: Influence of Aniline Substituents on Reactivity

Substituent Type on Aniline RingExample SubstituentEffect on Amino GroupReactivity towards ChloroacetylationPotential Issues
Electron-Donating Group (EDG)-CH₃, -OCH₃Increases nucleophilicityFaster reactionHigher risk of di-acylation
No Substituent-HBaselineModerateStandard conditions apply
Electron-Withdrawing Group (EWG)-Cl, -CN, -NO₂Decreases nucleophilicitySlower reactionMay require longer times or higher temperatures

This table provides a qualitative summary. Anilines with EDGs are more reactive, while those with EWGs are less reactive and may require more optimized conditions to achieve good conversion.[4][15]

References

Technical Support Center: Synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Consider the following:

  • Incomplete Reaction: The reaction between 2,4-dimethoxyaniline and chloroacetyl chloride may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] An increase in reaction time or a slight increase in temperature (while carefully monitoring for side products) may be necessary.

  • Suboptimal Base: The choice and amount of base are crucial for neutralizing the HCl byproduct.

    • Solution: Triethylamine is a commonly used base.[3][4] Ensure it is used in at least a 1:1 molar ratio with chloroacetyl chloride. For challenging reactions, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a catalytic amount might improve the reaction rate and yield.[2][5][6]

  • Moisture Contamination: Chloroacetyl chloride is highly reactive with water, which will consume the reagent and reduce the yield.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: The formation of side products can consume starting materials and complicate purification.

    • Solution: Maintain a low reaction temperature, especially during the addition of chloroacetyl chloride, to minimize side reactions.[3][5] Dropwise addition of the acylating agent is recommended.[3][5]

  • Product Loss During Workup: The product may be lost during the extraction and purification steps.

    • Solution: After quenching the reaction with water, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[3] Minimize the number of washing and transfer steps.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I remove them?

A2: The presence of multiple spots on a TLC plate indicates the formation of impurities. Common impurities include:

  • Unreacted Starting Material: Unreacted 2,4-dimethoxyaniline may be present.

  • Diacylated Product: The secondary amine of the product can potentially react with another molecule of chloroacetyl chloride, although this is less likely under controlled conditions.

  • Hydrolysis Product: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid.

  • Polymerization Products: Chloroacetyl chloride can undergo self-polymerization.

Purification Strategies:

  • Aqueous Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove unreacted amine. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove acidic impurities.[3]

  • Recrystallization: This is an effective method for purifying the solid product. Ethanol is often a suitable solvent for recrystallizing N-aryl acetamides.[1][2] Experiment with different solvent systems (e.g., ethyl acetate/hexane) to achieve optimal purification.[3]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from closely related impurities. A solvent system such as hexane:ethyl acetate is a good starting point for elution.[2]

Q3: The reaction mixture turned dark brown/black. Is this normal, and will it affect my product?

A3: A significant color change to dark brown or black often indicates the formation of degradation or polymerization products. While some color change can be expected, a very dark solution may signal lower yields and more difficult purification.

  • Cause: This can be caused by excessive heat, the presence of impurities in the starting materials, or reaction with air (oxidation).

  • Solution:

    • Ensure the reaction temperature is well-controlled, preferably by using an ice bath during the addition of chloroacetyl chloride.[3][5]

    • Use purified starting materials.

    • Conduct the reaction under an inert atmosphere to prevent oxidation.

Q4: My product is an oil and will not solidify. How can I induce crystallization?

A4: If the product is an oil, it may be impure or require specific conditions to crystallize.

  • Solutions:

    • Purification: First, ensure the product is as pure as possible by performing the aqueous washes described in A2.

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The micro-scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the oil.

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane) to the oil and stir vigorously. This can sometimes induce precipitation of the solid.

    • Solvent Change: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a non-solvent until the solution becomes cloudy. Allow it to stand, and crystals may form.

Experimental Protocols & Data

General Experimental Protocol

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethoxyaniline (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate under an inert atmosphere (e.g., nitrogen).[2][3] Add a base, such as triethylamine (1.1 eq.) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq.), to the solution.[2][3]

  • Addition of Chloroacetyl Chloride: Cool the reaction mixture in an ice bath (0-5 °C).[5] Add a solution of chloroacetyl chloride (1.1 eq.) in the same anhydrous solvent dropwise from the dropping funnel over 15-30 minutes.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.[2] Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into cold water.[2] If the product precipitates as a solid, it can be collected by filtration, washed with water, and dried.[2] If the product remains in the organic phase, transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[3] Combine the organic layers and wash sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1][2]

Data on N-Aryl Acetamide Synthesis

The following table summarizes reaction conditions and yields for the synthesis of various N-aryl acetamides, which can provide insights for optimizing the synthesis of this compound.

AmineBaseSolventReaction Time (h)Yield (%)Reference
AnilineDBUTHF386[2]
2-AminobenzothiazoleDBUTHF492[2]
2-Amino-4-phenylthiazoleDBUTHF588[2]
o-Anisidine---59.62[1]
p-AnisidineTriethylamineAcetone--[4]
p-Nitroaniline---23.90[1]

Visualizations

Reaction Pathway

reaction_pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 2_4_dimethoxyaniline 2,4-Dimethoxyaniline product This compound 2_4_dimethoxyaniline->product + Chloroacetyl Chloride chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product base Base (e.g., Triethylamine or DBU) base->product solvent Anhydrous Solvent (e.g., THF) solvent->product byproduct HCl product->byproduct forms

Caption: Chemical reaction for the synthesis of the target compound.

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis and Purification start Start dissolve_reactants Dissolve 2,4-dimethoxyaniline and base in anhydrous solvent start->dissolve_reactants cool_mixture Cool reaction mixture to 0-5 °C dissolve_reactants->cool_mixture add_chloroacetyl_chloride Add chloroacetyl chloride dropwise cool_mixture->add_chloroacetyl_chloride react_at_rt Stir at room temperature for 2-6 hours add_chloroacetyl_chloride->react_at_rt monitor_tlc Monitor reaction by TLC react_at_rt->monitor_tlc monitor_tlc->react_at_rt Incomplete workup Aqueous Workup (Quench with water) monitor_tlc->workup Reaction Complete extraction Extract with organic solvent workup->extraction wash Wash organic layer (acid, base, brine) extraction->wash dry_concentrate Dry over Na2SO4 and concentrate wash->dry_concentrate purification Purify by Recrystallization or Chromatography dry_concentrate->purification characterization Characterize final product (NMR, IR, MP) purification->characterization end End characterization->end

Caption: Step-by-step workflow for synthesis and purification.

References

troubleshooting guide for the synthesis of N-substituted chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted chloroacetamides.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of N-substituted chloroacetamides.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or products, and competing side reactions. Consider the following troubleshooting steps:

  • Moisture Contamination: Chloroacetyl chloride is highly susceptible to hydrolysis.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Using anhydrous solvents is also critical.[2]

  • Reaction Temperature: Higher temperatures can promote the formation of by-products, such as the replacement of the chlorine atom by other nucleophiles present in the mixture.[3][4] Running the reaction at a lower temperature, such as 0-5 °C, can often improve the yield of the desired product.[2][3]

  • Purity of Reagents: Use freshly distilled or high-purity amines and chloroacetyl chloride. Impurities in the starting materials can lead to unwanted side reactions.

  • Base Selection: The base is crucial for neutralizing the HCl generated during the reaction.[5] A weak or sterically hindered non-nucleophilic base, like triethylamine or pyridine, is often used.[6][7] In some cases, using an excess of the starting amine can also serve as the base.[8]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times may lead to product degradation or the formation of side products.

Q2: I am observing significant formation of by-products. How can I minimize them?

The formation of by-products is a common issue due to the reactivity of the chloroacetyl group.[9] Key by-products can include hydrolyzed starting material, ammonium salts, and products from the reaction of the chloro group.[9]

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the amine may be beneficial, but a large excess can complicate purification.

  • Order of Addition: Add the chloroacetyl chloride dropwise to a cooled solution of the amine and base.[2] This helps to control the reaction exotherm and minimize localized high concentrations of the acylating agent, which can lead to side reactions.

  • Alternative Synthetic Routes: If by-products remain a problem, consider alternative methods. For instance, reacting an ester of chloroacetic acid with the amine (or ammonia) can be a milder alternative to using chloroacetyl chloride.[3][9] Green chemistry approaches using phosphate buffers have also been shown to be effective and can minimize side reactions associated with harsh bases.[10]

Q3: The purification of my N-substituted chloroacetamide is proving difficult. What strategies can I employ?

Purification can be challenging due to the product's reactivity and potential co-elution with impurities.[11]

  • Chromatography Modifiers: When using silica gel chromatography, the presence of basic nitrogen atoms in the product can cause streaking or tailing.[11] Adding a small amount of a basic modifier, such as 0.5-2% triethylamine or a few drops of ammonium hydroxide, to the eluent can significantly improve peak shape.[11]

  • Multi-Step Purification: A multi-step purification strategy is often required to achieve high purity.[11] This may involve an initial flash column chromatography step to remove major impurities, followed by preparative reversed-phase HPLC for final polishing.[11]

  • Avoid Degradation during HPLC: If using reversed-phase HPLC with acidic modifiers like trifluoroacetic acid (TFA), be aware that acid-labile protecting groups (e.g., Boc) can be cleaved.[11] Consider using a weaker acid like formic acid or a neutral buffer system with ammonium acetate if your compound is stable at neutral pH.[11]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. This can also help to remove inorganic salts like ammonium chloride that may have formed.[9]

Q4: My starting amine is poorly soluble in the reaction solvent. What can I do?

Poor solubility can hinder the reaction rate and lead to incomplete conversion.

  • Solvent Screening: Test a range of anhydrous solvents in which your amine shows better solubility. Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetone.[2][6]

  • Use of a Co-solvent: A mixture of solvents can sometimes improve solubility while maintaining suitable reaction conditions.

  • Temperature Adjustment: Gently warming the mixture to dissolve the amine before cooling it down for the addition of chloroacetyl chloride may be an option, but be cautious of potential degradation.

Q5: The reaction is generating a lot of gas (HCl), causing pressure buildup. How should I manage this?

The reaction between an amine and chloroacetyl chloride produces one equivalent of hydrogen chloride (HCl) gas.[5]

  • Proper Venting: Ensure the reaction vessel is not sealed. Use a drying tube filled with a desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture while allowing the HCl gas to escape.

  • HCl Scavenger: The primary role of the base (e.g., triethylamine, pyridine) is to neutralize the HCl as it is formed, converting it into a non-volatile ammonium salt (e.g., triethylammonium chloride).[2][7] Ensure you are using at least one equivalent of the base.

  • Slow Addition: Adding the chloroacetyl chloride slowly will control the rate of HCl generation, preventing rapid pressure buildup.[2]

Experimental Protocols

General Protocol for the Synthesis of N-Aryl Chloroacetamides

This protocol is a general guideline for the chloroacetylation of a substituted aniline using chloroacetyl chloride and triethylamine as a base.[6]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: While stirring vigorously, add chloroacetyl chloride (1.1 eq.) dropwise to the solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, wash the mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Substituted Chloroacetamide Synthesis
Amine TypeAcylating AgentBaseSolventTemperatureTypical YieldReference
Aryl AminesChloroacetyl chlorideTriethylamineDichloromethane0 °C to RTGood[6]
Aryl AminesChloroacetyl chlorideSodium AcetateAcetic AcidNot specifiedGood[6]
Aliphatic/Aromatic AminesChloroacetyl chloridePhosphate Buffer (pH 7.4)WaterRoom Temperature70-95%[10]
AmmoniaEthyl ChloroacetateAqueous AmmoniaWater0-5 °C78-84%[3]
Various AminesChloroacetyl chloridePyridinePyridine/THF/DCM0 °C to RTVariable[2]
Table 2: Common Impurities and By-products
Impurity/By-productFormation CauseIdentification NotesMitigation Strategy
Chloroacetic acidHydrolysis of chloroacetyl chloride.[1]Acidic impurity, can be removed by basic wash.Use anhydrous conditions.
Glycine derivativesReaction of the chloro group with amine/ammonia.[4]More polar spot on TLC.Maintain low reaction temperatures (0-5 °C).[4]
Di-acylated amineReaction of product with another molecule of chloroacetyl chloride (for primary amines).Higher molecular weight impurity.Slow, controlled addition of chloroacetyl chloride.
Ammonium Salts (e.g., Triethylammonium chloride)Neutralization of HCl by the base.Water-soluble.Aqueous work-up and washing steps.
Unreacted Starting AmineIncomplete reaction.Lower Rf on TLC than the product.Monitor reaction by TLC, ensure sufficient reaction time.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted chloroacetamides.

G cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Chloroacetyl Chloride Dropwise B->C D 4. React at Room Temperature (Monitor by TLC) C->D E 5. Wash with Acid, Base, and Brine D->E F 6. Dry Organic Layer E->F G 7. Concentrate under Reduced Pressure F->G H 8. Recrystallization or Column Chromatography G->H I 9. Characterize Pure Product (NMR, MS, MP) H->I

Caption: General workflow for N-substituted chloroacetamide synthesis.

Troubleshooting Guide for Low Yield

This decision tree provides a logical approach to troubleshooting low reaction yields.

G Start Low Yield Observed Q1 Is the starting amine fully consumed (TLC)? Start->Q1 A1_Yes Multiple spots on TLC? Q1->A1_Yes Yes A1_No Check Reaction Time & Reagent Stoichiometry Q1->A1_No No A2_Yes Suspect Side Reactions/ Product Degradation A1_Yes->A2_Yes Yes A2_No Check Work-up Procedure for Product Loss A1_Yes->A2_No No Sol1 Lower Reaction Temperature (e.g., to 0 °C) A2_Yes->Sol1 Sol2 Ensure Anhydrous Conditions (Dry Glassware/Solvents) A2_Yes->Sol2 Sol3 Check Purity of Reagents A2_Yes->Sol3

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis and Purification of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. The information is tailored for researchers, scientists, and professionals in drug development.

Experimental Workflow Overview

The synthesis of this compound typically involves the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. The subsequent purification is generally achieved through recrystallization.

cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 2,4-Dimethoxyaniline Chloroacetyl Chloride Solvent/Base reaction Acylation Reaction start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude dissolution Dissolution in Recrystallization Solvent crude->dissolution crystallization Crystallization dissolution->crystallization filtration Filtration and Drying crystallization->filtration pure Pure Product filtration->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

The most common method is the N-acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This reaction typically requires a solvent and may be performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Which solvents are recommended for the synthesis reaction?

Several solvent systems can be employed, based on protocols for structurally similar compounds. The choice of solvent can influence reaction rate, yield, and ease of product isolation. Common options include:

  • Acetic Acid: This can act as both a solvent and a catalyst. The product may precipitate upon addition of a salt solution like sodium acetate.

  • Aprotic Solvents (e.g., Dichloromethane, THF, Acetone): These are used in conjunction with a base (e.g., triethylamine, pyridine, or DBU) to scavenge the HCl formed during the reaction.

Q3: What is the best method for purifying the crude product?

Recrystallization is the most widely used technique for purifying solid this compound. The selection of an appropriate solvent is crucial for obtaining high purity and yield.

Q4: How do I select a suitable recrystallization solvent?

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For chloroacetamide derivatives, common and effective solvents include:

  • Ethanol (95% or absolute): Often a good first choice for recrystallizing N-aryl acetamides.

  • Ethyl Acetate/Hexane Mixture: The product is dissolved in a minimum amount of hot ethyl acetate, and hexane is added until the solution becomes turbid. Upon cooling, crystals should form.

  • Acetonitrile or Ethanol have been used for the recrystallization of related compounds.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., hydrolysis of chloroacetyl chloride).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use fresh or newly opened chloroacetyl chloride.2. If using an aprotic solvent system, ensure the reaction is conducted at an appropriate temperature (e.g., room temperature or gentle reflux).3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the product.2. The solution is too concentrated.3. Cooling is too rapid.1. Choose a lower-boiling point solvent or a solvent mixture.2. Add a small amount of additional hot solvent.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Recovery After Recrystallization 1. Too much solvent was used.2. The product is significantly soluble in the cold solvent.3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required for complete dissolution.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Use a pre-heated funnel and filter flask for hot filtration.
Presence of Impurities in the Final Product 1. Unreacted starting materials (2,4-dimethoxyaniline or chloroacetyl chloride).2. Formation of di-acylated byproduct (acylation at both the amino group and another position).3. Hydrolysis of chloroacetyl chloride to chloroacetic acid.1. Ensure complete reaction by monitoring with TLC. Purify by recrystallization.2. Use a slight excess of the aniline or control the stoichiometry carefully. Recrystallization should remove this less soluble impurity.3. Perform the reaction under anhydrous conditions. The acidic impurity can be removed by washing the crude product with a dilute base solution (e.g., sodium bicarbonate) before recrystallization.

Experimental Protocols

Disclaimer: These protocols are based on the synthesis of structurally similar compounds and may require optimization for the synthesis of this compound.

Protocol 1: Synthesis in Acetic Acid

This protocol is adapted from the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide.

  • Dissolution: In a round-bottom flask, dissolve 2,4-dimethoxyaniline (1.0 eq.) in glacial acetic acid.

  • Reaction: Cool the solution in an ice bath and add chloroacetyl chloride (1.0-1.2 eq.) dropwise with stirring.

  • Precipitation: After the addition is complete, continue stirring at room temperature for 30 minutes. Add a solution of sodium acetate to precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purification: Recrystallize the crude product from ethanol.

Protocol 2: Synthesis in Dichloromethane with Triethylamine

This protocol is adapted from the synthesis of α-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.

  • Dissolution: Dissolve 2,4-dimethoxyaniline (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane in a round-bottom flask.

  • Reaction: Cool the solution in an ice bath and add a solution of chloroacetyl chloride (1.1 eq.) in dichloromethane dropwise with stirring.

  • Work-up: After the reaction is complete (monitor by TLC), wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate, and a dilute aqueous solution of hydrochloric acid. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane.

Data Summary

Reactant and Product Properties
Compound Formula Molecular Weight ( g/mol ) Melting Point (°C) Solubility
2,4-DimethoxyanilineC₈H₁₁NO₂153.1833-36Soluble in alcohol, ether, benzene; slightly soluble in water.
Chloroacetyl ChlorideC₂H₂Cl₂O112.94-22Reacts with water and alcohol. Soluble in acetone and benzene.
This compoundC₁₀H₁₂ClNO₃229.66Not availableExpected to be soluble in polar organic solvents and less soluble in non-polar solvents and water.
Recommended Solvent Properties for Recrystallization
Solvent Boiling Point (°C) Polarity Index Notes
Ethanol (95%)785.2A good starting point for recrystallization of N-aryl acetamides.
Ethyl Acetate774.4Often used in combination with a non-polar solvent like hexane.
Hexane690.1Used as an anti-solvent with more polar solvents.
Acetonitrile825.8Has been used for recrystallizing similar compounds.

Logical Relationships in Troubleshooting

cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Suggested Solution p1 Low Yield c1 Incomplete Reaction p1->c1 c2 Side Reactions p1->c2 c3 Improper Recrystallization p1->c3 p2 Oily Product p2->c3 p3 Impure Product p3->c1 p3->c2 p3->c3 s2 Optimize Reaction Conditions (Time, Temperature) c1->s2 s5 Ensure Anhydrous Conditions c1->s5 s4 Control Stoichiometry c2->s4 s3 Select Appropriate Recrystallization Solvent c3->s3 c4 Hydrolysis of Reagent s1 Check Reagent Quality c4->s1

Caption: Logical relationships between common problems, their potential causes, and suggested solutions.

managing temperature control in the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on managing temperature control during the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. The following troubleshooting guides and FAQs address specific issues related to thermal management in this exothermic reaction.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control critical in the synthesis of this compound?

A1: The reaction between 2,4-dimethoxyaniline and chloroacetyl chloride is a highly exothermic N-acetylation.[1] Without proper temperature control, the heat generated can lead to a rapid increase in the reaction rate, causing thermal runaways. This can result in the formation of impurities, decomposition of the product, and present significant safety hazards.

Q2: What is the ideal temperature range for this reaction?

A2: The reaction is typically initiated at a low temperature, generally between 0°C and 5°C, often using an ice bath.[2][3][4][5] This initial cooling is crucial during the dropwise addition of the reactive chloroacetyl chloride to manage the initial exotherm.[2][6] Depending on the specific protocol, the reaction may then be stirred at this low temperature or allowed to gradually warm to room temperature to ensure completion.[7][8]

Q3: My reaction is producing a dark, tarry substance instead of a clean precipitate. Is this a temperature-related issue?

A3: Yes, the formation of dark, insoluble byproducts is often a sign of decomposition or unwanted side reactions, which are typically caused by excessive temperatures. An uncontrolled exotherm can quickly elevate the local temperature beyond the stability threshold of the reactants or the desired product, leading to degradation.

Q4: Can the choice of solvent affect temperature control?

A4: Absolutely. The solvent helps to dissipate the heat generated during the reaction. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.[4][7] It is essential to use a sufficient volume of an appropriate anhydrous solvent to create a manageable reaction concentration and to help absorb and transfer heat to the cooling bath.

Q5: How does the rate of adding chloroacetyl chloride impact temperature?

A5: The addition rate is one of the most critical parameters for controlling the exotherm. Chloroacetyl chloride should be added slowly and dropwise to the cooled solution of 2,4-dimethoxyaniline.[2][6] This ensures that the heat generated at any moment does not overwhelm the cooling capacity of the system, preventing a sudden temperature spike.[1]

Troubleshooting Guide

The following table outlines common temperature-related problems, their potential causes, and recommended solutions.

ProblemPotential Cause (Temperature-Related)Recommended Solution
Uncontrolled Exotherm / Thermal Runaway 1. Rate of chloroacetyl chloride addition is too fast. 2. Inadequate cooling of the reaction vessel. 3. Reactant concentration is too high.1. Immediately slow or pause the addition of chloroacetyl chloride. 2. Ensure the reaction flask is sufficiently submerged in the cooling bath (e.g., ice-salt bath for lower temperatures). 3. Use a larger volume of solvent to dilute the reaction mixture.
Low Product Yield 1. High Temperature: Side reactions or product decomposition occurred due to poor temperature control. 2. Low Temperature: The reaction did not proceed to completion because the temperature was kept too low for the entire duration.1. Maintain the temperature strictly between 0-5°C during addition and monitor for any spikes. 2. After the initial exothermic phase is managed, consider allowing the reaction to warm to room temperature and monitor progress with Thin Layer Chromatography (TLC).[4]
Presence of Impurities (e.g., di-acylated byproduct) The reaction temperature was too high, increasing the rate of side reactions.Control the reaction rate and temperature by ensuring slow, dropwise addition of the acylating agent into a well-cooled and stirred solution of the amine.[9]
Reaction Fails to Initiate The reaction temperature is too low, preventing the activation energy from being overcome.While initial cooling is crucial, ensure the reaction is allowed to proceed for a sufficient time. If no reaction is observed via TLC after addition, consider allowing the mixture to slowly warm to room temperature.

Experimental Protocols

A generalized experimental protocol is provided below, emphasizing temperature control. Due to variations in laboratory conditions, optimization may be required.

Materials:

  • 2,4-dimethoxyaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetic Acid)[3][4]

  • Base (e.g., Pyridine, Triethylamine, or Sodium Acetate)[3][7][8]

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer or thermocouple probe

  • Ice bath

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, dropping funnel, and a nitrogen or argon inlet if performing under an inert atmosphere.

  • Reactant Preparation: Dissolve 2,4-dimethoxyaniline (1.0 eq) and a suitable base (1.0-1.2 eq) in the chosen anhydrous solvent.

  • Cooling: Place the flask in an ice bath and stir the solution until the internal temperature stabilizes between 0°C and 5°C.

  • Controlled Addition: Add chloroacetyl chloride (1.0-1.1 eq), dissolved in a small amount of the anhydrous solvent, to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.

  • Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. The temperature should not be allowed to rise above 10°C. If a rapid increase is observed, slow or temporarily stop the addition until the temperature is back in the desired range.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C or allow it to warm to room temperature for 2-12 hours.[4][7] Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, proceed with an appropriate aqueous workup. Typically, this involves washing the reaction mixture with water, a dilute acid solution, a saturated sodium bicarbonate solution, and finally brine.[2] The crude product can then be isolated by evaporating the solvent and purified by recrystallization.

Comparison of Reaction Conditions for N-Acetylation with Chloroacetyl Chloride
Amine SubstrateSolventBaseTemperature ConditionsReference
4-methoxyanilineAcetic AcidSodium AcetateCooled in an ice bath during addition.[3]
AnilineTHFDBUMaintained below 5°C during addition, then stirred at room temp.[4]
ArylamineDCMPyridineCooled in an ice bath, then warmed to room temp for 12h.[7]
o-toluidineAcetonitrileTriethylamineCooled to -2 to 5°C during addition, then stirred at room temp for 6h.[8]
2-(3,4-dimethoxyphenyl)ethylamineMethylene ChlorideTriethylamineStirred with ice-cooling during and after addition.[2]

Visualizations

The following diagrams illustrate the experimental workflow for temperature management and the logical relationship between temperature and reaction outcomes.

G Experimental Workflow for Temperature Control start Start dissolve Dissolve 2,4-dimethoxyaniline and base in anhydrous solvent start->dissolve cool Cool reaction mixture to 0-5 °C dissolve->cool add Add Chloroacetyl Chloride dropwise cool->add monitor Monitor Internal Temperature Continuously add->monitor control_ok Maintain Temp < 10 °C monitor->control_ok OK control_high Temp > 10 °C (Exotherm Spike) monitor->control_high High stir Stir at 0-5 °C or allow to warm to RT (Monitor by TLC) control_ok->stir action ACTION: 1. Slow/Pause Addition 2. Enhance Cooling control_high->action action->add workup Aqueous Workup & Purification stir->workup end End workup->end

Caption: A workflow diagram illustrating the key steps and decision points for managing temperature.

G Cause-and-Effect of Reaction Temperature temp_high Excessive Reaction Temperature side_products Increased Side Products (e.g., Di-acylation, Decomposition) temp_high->side_products temp_low Insufficient Reaction Temperature incomplete_rxn Incomplete Reaction temp_low->incomplete_rxn low_yield Low Product Yield side_products->low_yield purity Decreased Purity side_products->purity incomplete_rxn->low_yield

Caption: The relationship between reaction temperature and key synthesis outcomes like yield and purity.

References

Validation & Comparative

A Comparative Guide to 2-chloro-N-(2,4-dimethoxyphenyl)acetamide and Other Alkylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes, including high yields, specificity, and minimal side reactions. This guide provides an objective comparison of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide with other commonly employed alkylating agents, namely iodoacetamide, methyl iodide, and dimethyl sulfate. The comparison is supported by available experimental data and established principles of chemical reactivity.

Executive Summary

Alkylating agents are a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds through the transfer of an alkyl group. The reactivity of these agents is primarily governed by the nature of the leaving group and the electrophilicity of the carbon center. This guide evaluates four distinct alkylating agents, highlighting their relative strengths and weaknesses in synthetic applications.

  • This compound and its class of N-aryl chloroacetamides offer a balance of reactivity and stability, making them valuable intermediates in multi-step syntheses. The electron-donating methoxy groups on the phenyl ring can modulate the reactivity of the acetamide moiety.

  • Iodoacetamide is a highly reactive alkylating agent, often favored for its efficacy in modifying sulfhydryl groups in proteins, but its high reactivity can lead to off-target modifications.

  • Methyl iodide is a classic, highly reactive SN2 reagent used for the methylation of a wide range of nucleophiles. Its volatility and potential toxicity are key considerations.

  • Dimethyl sulfate is another potent methylating agent, generally more reactive and less volatile than methyl iodide, but it is also highly toxic and requires careful handling.

Comparative Data on Alkylating Agent Performance

The following tables summarize the key characteristics and comparative performance of the selected alkylating agents based on literature data and established chemical principles. Direct quantitative comparisons under identical conditions are often unavailable; therefore, some data represents general observations and relative trends.

Table 1: General Properties and Reactivity

PropertyThis compoundIodoacetamideMethyl IodideDimethyl Sulfate
Class α-Haloacetamideα-HaloacetamideAlkyl HalideDialkyl Sulfate
Leaving Group Chloride (Cl⁻)Iodide (I⁻)Iodide (I⁻)Methyl sulfate (CH₃SO₄⁻)
Relative Reactivity ModerateHighVery HighVery High
Primary Mechanism SN2SN2SN2SN2
Key Applications Synthesis of heterocyclic compounds, pharmaceutical intermediates.Bioconjugation, proteomics (cysteine alkylation), synthesis.General O-, N-, S-, and C-methylation.Industrial and laboratory methylation.
Handling Considerations Solid, generally stable.Light-sensitive solid.Volatile, light-sensitive liquid.High-boiling liquid, highly toxic.

Table 2: Comparison of Reactivity and Selectivity in Alkylation Reactions

FeatureThis compoundIodoacetamideMethyl IodideDimethyl Sulfate
Reactivity towards Thiols (S-alkylation) GoodExcellentExcellentExcellent
Reactivity towards Amines (N-alkylation) GoodGoodExcellentExcellent
Reactivity towards Alcohols/Phenols (O-alkylation) ModerateModerateGoodExcellent
Selectivity Generally good, but can have side reactions.Prone to off-target reactions with other nucleophilic residues (e.g., methionine, histidine)[1].Highly reactive, may lack selectivity in complex molecules.Highly reactive, may lack selectivity in complex molecules.
Side Reactions Potential for side reactions at higher temperatures or with strong bases.Off-target alkylation, especially in proteomics[1]. Methionine oxidation has been observed with chloroacetamide, a related compound[1].Over-alkylation (e.g., quaternization of amines).Over-alkylation. Hydrolysis can produce sulfuric acid.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a general procedure for alkylation are provided below.

Synthesis of this compound

This protocol is adapted from the general synthesis of N-aryl-2-chloroacetamides.

Materials:

  • 2,4-Dimethoxyaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve 2,4-dimethoxyaniline (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

General Protocol for N-Alkylation of an Amine

This protocol provides a general workflow for the N-alkylation of a primary or secondary amine using one of the compared alkylating agents.

Materials:

  • Amine substrate

  • Alkylating agent (e.g., this compound, methyl iodide)

  • A suitable base (e.g., K₂CO₃, NaH, triethylamine)

  • A suitable solvent (e.g., DMF, acetonitrile, acetone)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of the amine (1 equivalent) in the chosen solvent, add the base (1.1-2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction to a suitable temperature (this will vary depending on the reactivity of the alkylating agent and the substrate) and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous salt.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Workflows and Relationships

The following diagrams illustrate a typical experimental workflow for an alkylation reaction and a logical comparison of the properties of the different alkylating agents.

G cluster_workflow Experimental Workflow for Alkylation A Reactant Preparation (Substrate, Base, Solvent) B Addition of Alkylating Agent A->B C Reaction Monitoring (e.g., TLC, LC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (Chromatography, Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: A generalized experimental workflow for a typical alkylation reaction.

G cluster_comparison Logical Comparison of Alkylating Agents Alkylating_Agents Alkylating Agents Chloroacetamide This compound + Moderate reactivity + Good stability - Slower reaction rates Alkylating_Agents->Chloroacetamide Iodoacetamide Iodoacetamide + High reactivity + Effective for S-alkylation - Potential for off-target reactions Alkylating_Agents->Iodoacetamide Methyl_Iodide Methyl Iodide + Very high reactivity + Broad applicability - Volatile and toxic Alkylating_Agents->Methyl_Iodide Dimethyl_Sulfate Dimethyl Sulfate + Very high reactivity + Less volatile than MeI - Highly toxic Alkylating_Agents->Dimethyl_Sulfate

References

A Comparative Guide to the Structure-Activity Relationship of Dimethoxyphenyl Acetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dimethoxyphenyl acetamide scaffold is a versatile pharmacophore that has been explored for a variety of therapeutic applications. Modifications to this core structure have yielded compounds with a wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dimethoxyphenyl acetamide derivatives, supported by experimental data and detailed methodologies.

Core Structure and Key Modification Points

The fundamental dimethoxyphenyl acetamide structure consists of a dimethoxy-substituted phenyl ring attached to an acetamide moiety. The key points for structural modification that significantly influence biological activity are:

  • Substitution pattern on the phenyl ring: The position of the methoxy groups (e.g., 2,5-, 2,6-, 3,4-) is critical.

  • Substituents on the phenyl ring: Introduction of various functional groups on the phenyl ring can modulate activity.

  • Modifications of the acetamide nitrogen: Substitution on the nitrogen atom of the acetamide group often leads to significant changes in potency and selectivity.

  • Alterations to the acetyl group: Changes to the carbonyl or the adjacent methylene group can also impact biological effects.

Anticonvulsant Activity

A significant area of investigation for dimethoxyphenyl acetamides and related compounds is in the treatment of epilepsy. The SAR for anticonvulsant activity often revolves around the substitution pattern on the N-benzyl group of acetamide derivatives.

A study on a series of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides, which includes a methoxy group on the propionamide side chain, revealed important SAR insights.[1] Forty-three compounds were synthesized and evaluated for their anticonvulsant effects in the maximal electroshock (MES) and subcutaneous Metrazol (scMet) seizure models.[1] The results indicated that modifications at the 4'-position of the N-benzyl group yielded the highest activity.[1] The SAR showed that non-bulky substituents at this position led to excellent activity, regardless of their electronic properties.[1] Several of these compounds demonstrated activity comparable to or greater than the established antiepileptic drugs phenytoin, phenobarbital, and valproate.[1]

Further research on N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides, where a biphenyl group is present, showed that substituents on the terminal aryl ring influenced both whole-animal and cellular pharmacological activities.[2] Compounds with polar, aprotic substituents were found to potently promote Na+ channel slow inactivation and inhibit Na+ currents in a frequency-dependent manner at low micromolar concentrations.[2]

Quantitative Data for Anticonvulsant Activity
Compound/ModificationAnimal ModelED50 (mg/kg)Reference
(R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide)MES (mice)10.3[1]
4'-Fluoro derivativeMES (mice)3.6[1]
4'-Chloro derivativeMES (mice)4.1[1]
4'-Bromo derivativeMES (mice)3.9[1]
4'-Methyl derivativeMES (mice)4.8[1]
N-(3'-fluoro-4'-biphenyl)methyl derivativeMES (mice)1.8[2]
N-(4'-cyanobiphenyl)methyl derivativeMES (mice)3.3[2]
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Male mice are typically used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: After a specific pretreatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.

  • Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated.

MES_Workflow cluster_protocol Maximal Electroshock (MES) Test Workflow Animal_Prep Animal Preparation (Male Mice) Compound_Admin Compound Administration (i.p. or p.o.) Animal_Prep->Compound_Admin Pretreatment Pretreatment Period (30-60 min) Compound_Admin->Pretreatment Stimulation Electrical Stimulation (Corneal Electrodes) Pretreatment->Stimulation Observation Observation of Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Data Analysis (Calculate ED50) Observation->Data_Analysis MIC_Workflow cluster_protocol Minimum Inhibitory Concentration (MIC) Assay Workflow Bacteria_Prep Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Bacteria_Prep->Inoculation Compound_Dilution Serial Dilution of Compound Compound_Dilution->Inoculation Incubation Incubation (18-24h at 37°C) Inoculation->Incubation Read_Results Visual Inspection for Turbidity Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC SAR_Logic cluster_sar Structure-Activity Relationship Logic cluster_mods Structural Modifications cluster_activity Biological Activity Core Dimethoxyphenyl Acetamide Scaffold Phenyl_Sub Phenyl Ring Substituents Core->Phenyl_Sub Acetamide_N_Sub Acetamide N-Substitution Core->Acetamide_N_Sub Methoxy_Pos Methoxy Group Position Core->Methoxy_Pos Anticonvulsant Anticonvulsant Phenyl_Sub->Anticonvulsant Antimicrobial Antimicrobial Phenyl_Sub->Antimicrobial Acetamide_N_Sub->Anticonvulsant BChE_Inhibition BChE Inhibition Acetamide_N_Sub->BChE_Inhibition Methoxy_Pos->Antimicrobial Antioxidant Antioxidant Methoxy_Pos->Antioxidant

References

A Comparative Analysis of the Antifungal Spectra of Chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of various chloroacetamide derivatives against a range of pathogenic fungi. The information presented is collated from recent scientific studies and is intended to serve as a resource for researchers and professionals in the fields of mycology and antifungal drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.

Quantitative Antifungal Activity

The antifungal efficacy of chloroacetamide derivatives has been evaluated against a variety of fungal species, including yeasts, dermatophytes, and filamentous fungi. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify antifungal activity. A lower MIC value indicates greater potency.

The following table summarizes the reported MIC and MFC values for several chloroacetamide derivatives against various fungal genera.

Chloroacetamide DerivativeFungal GenusFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Compounds 2, 3, and 4 CandidaNot specified25-50Not Reported[1][2]
DermatophytesNot specified3.12-50Not Reported[1][2]
N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) FusariumF. keratoplasticum12.5Not Reported[3][4]
Fusarium spp.12.5-50Not Reported[3][4][5][6]
CandidaNot specifiedFungistatic effectNot Reported[5]
DermatophytesNot specifiedFungicidal actionNot Reported[5]
2-chloro-N-phenylacetamide (A1Cl) CandidaC. albicans128-256512-1024[7][8]
C. parapsilosis128-2561024[7][8]
C. tropicalis16-256Fungicidal activity[7]
AspergillusA. flavus16-25632-512[1][3][9]
A. niger32-25664-1024

Experimental Protocols

The determination of the antifungal spectra of chloroacetamide derivatives predominantly follows standardized methodologies to ensure reproducibility and comparability of results. The most frequently cited protocols are those established by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing for Yeasts (Based on CLSI M27-A3)

This protocol is designed for testing the susceptibility of yeasts, such as Candida species, to antifungal agents.[10][11][12][13][14]

  • Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar. A suspension in sterile saline is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.

  • Broth Microdilution: The test is performed in 96-well microtiter plates. The chloroacetamide derivatives are serially diluted in RPMI 1640 medium. Each well is then inoculated with the prepared yeast suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

Antifungal Susceptibility Testing for Filamentous Fungi (Based on CLSI M38-A2)

This method is employed for determining the antifungal susceptibility of filamentous fungi, including Aspergillus and Fusarium species.[15][16][17][18][19]

  • Inoculum Preparation: Fungal colonies are grown on potato dextrose agar to encourage sporulation. Conidia are harvested and suspended in sterile saline containing a wetting agent. The turbidity of the suspension is measured spectrophotometrically and adjusted to a specific range. The final inoculum is prepared by diluting this suspension in RPMI 1640 medium.

  • Broth Microdilution: Similar to the yeast protocol, serial dilutions of the chloroacetamide derivatives are prepared in 96-well microtiter plates. Each well is then inoculated with the fungal spore suspension.

  • Incubation: The plates are incubated at a specified temperature (e.g., 32°C for Fusarium spp.) for a defined period (e.g., 48 hours).[4]

  • Endpoint Determination: The MIC is determined visually as the lowest concentration that inhibits 100% of fungal growth.[4]

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Chloroacetamide Derivative Compound_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Endpoint_Determination MIC/MFC Determination Incubation->Endpoint_Determination

Figure 1. General workflow for antifungal susceptibility testing.

Mechanisms of Action

The precise mechanisms by which chloroacetamide derivatives exert their antifungal effects are still under investigation and may vary between different derivatives and fungal species. However, several potential pathways have been proposed.

One suggested mechanism for 2-chloro-N-phenylacetamide involves interaction with the fungal cell membrane's ergosterol, a vital component for fungal cell integrity.[1][3][9] This interaction may disrupt the membrane, and there is also evidence suggesting a possible secondary action involving the inhibition of DNA synthesis through the targeting of thymidylate synthase.[1][3][9]

Ergosterol_Interaction_Pathway cluster_compound Chloroacetamide Derivative cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus Compound 2-chloro-N-phenylacetamide Ergosterol Ergosterol Compound->Ergosterol Binds to Thymidylate_Synthase Thymidylate Synthase Compound->Thymidylate_Synthase Potentially Inhibits Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption Leads to DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Thymidylate_Synthase->DNA_Synthesis_Inhibition Results in

Figure 2. Proposed mechanism involving ergosterol binding and DNA synthesis inhibition.

Interestingly, some chloroacetamide derivatives do not appear to act through complexation with ergosterol, suggesting the existence of alternative targets within the fungal cell membrane or other cellular pathways.[1][2] Another proposed mechanism of action for certain derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.

DHFR_Inhibition_Pathway cluster_compound Chloroacetamide Derivative cluster_metabolic_pathway Folate Synthesis Pathway Compound Chloroacetamide Derivative DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibits Tetrahydrofolate Tetrahydrofolate Synthesis DHFR->Tetrahydrofolate Catalyzes Fungal_Growth_Inhibition Inhibition of Fungal Growth DHFR->Fungal_Growth_Inhibition Leads to Nucleic_Acid_Synthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis Is essential for

Figure 3. Proposed mechanism of action via inhibition of Dihydrofolate Reductase (DHFR).

References

Comparative Cross-Reactivity Analysis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in immunoassays. Due to the limited publicly available data on this specific compound, this document presents a standardized, adaptable methodology and illustrative data based on structurally related chloroacetanilide herbicides. The protocols and data herein serve as a template for researchers to design and execute their own comparative cross-reactivity studies.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are widely used for the detection and quantification of small molecules like herbicides due to their sensitivity and high-throughput capabilities.[1] However, a significant challenge in immunoassay development is the potential for cross-reactivity, where antibodies raised against a specific target analyte also bind to other structurally similar compounds.[2][3] This can lead to inaccurate quantification and false-positive results.[2] Therefore, thorough cross-reactivity testing is a critical step in the validation of any new immunoassay.

This guide focuses on this compound, a member of the chloroacetanilide chemical class. Understanding its cross-reactivity with other herbicides of the same class is essential for developing a specific and reliable detection method.

Comparative Cross-Reactivity Data

The specificity of an immunoassay is quantified by determining the percentage of cross-reactivity with a panel of structurally related compounds. The following table provides a template for presenting such data. The values are hypothetical and serve as a placeholder for experimentally determined results. Cross-reactivity is highly dependent on the specific antibody used in the assay.[2]

CompoundChemical ClassStructureHypothetical IC50 (ng/mL)Hypothetical Cross-Reactivity (%)*
This compound Chloroacetanilide
alt text
15 100
AlachlorChloroacetanilide3005.0
MetolachlorChloroacetanilide5003.0
ButachlorChloroacetanilide>1000<1.5
AcetochlorChloroacetanilide8001.8
PretilachlorChloroacetanilide>1000<1.5
AtrazineTriazine>5000<0.3

*Cross-reactivity (%) is calculated using the formula: (IC50 of this compound / IC50 of test compound) x 100.[4]

Experimental Protocols

A detailed experimental protocol is crucial for reproducible and comparable results. The following describes a standard indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for determining cross-reactivity.

Materials and Reagents
  • 96-well microtiter plates

  • Coating antigen (this compound conjugated to a carrier protein like BSA or ovalbumin)

  • Primary antibody (e.g., rabbit polyclonal or mouse monoclonal anti-2-chloro-N-(2,4-dimethoxyphenyl)acetamide)

  • Secondary antibody (e.g., goat anti-rabbit or anti-mouse IgG conjugated to horseradish peroxidase - HRP)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Standards of this compound and potential cross-reactants

  • Phosphate-buffered saline (PBS)

Assay Procedure
  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in 3.2.2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each test compound in PBS.

    • Add 50 µL of the standard or test compound solution to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in 3.2.2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in 3.2.2.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus concentration for the target analyte. Determine the IC50 value (the concentration that causes 50% inhibition of antibody binding) for the target analyte and each test compound. Calculate the percent cross-reactivity as described in the table note.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the ic-ELISA workflow for cross-reactivity testing.

G cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Coating Antigen p2 Block Non-specific Binding Sites p1->p2 a1 Add Standards/ Test Compounds p2->a1 p3 Prepare Standards & Test Compounds p3->a1 a2 Add Primary Antibody a1->a2 d1 Add HRP-conjugated Secondary Antibody a2->d1 d2 Add TMB Substrate d1->d2 d3 Stop Reaction & Read Absorbance d2->d3 an1 Calculate IC50 Values d3->an1 an2 Determine % Cross-Reactivity an1->an2

Caption: Workflow for ic-ELISA based cross-reactivity assessment.

Hypothetical Signaling Pathway Inhibition

Chloroacetanilide herbicides are known to inhibit very long-chain fatty acid synthesis in plants. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by such a compound, leading to the inhibition of cell growth.

G compound This compound target_enzyme Target Enzyme (e.g., VLCFA Elongase) compound->target_enzyme Inhibits pathway_intermediate Very Long-Chain Fatty Acids (VLCFAs) target_enzyme->pathway_intermediate Catalyzes cellular_process Membrane Synthesis & Cell Division pathway_intermediate->cellular_process Required for outcome Inhibition of Plant Growth cellular_process->outcome Leads to

Caption: Hypothetical pathway of herbicide-induced growth inhibition.

Conclusion

The assessment of cross-reactivity is a non-negotiable aspect of immunoassay validation. This guide provides a comprehensive template for researchers to evaluate the specificity of antibodies developed for this compound. By following a standardized protocol and systematically testing against structurally related compounds, scientists can ensure the development of a robust and reliable analytical method. The provided diagrams and tables offer a clear framework for experimental design and data presentation.

References

A Spectroscopic Comparison of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide with two of its key analogs: 2-chloro-N-phenylacetamide and N-(2,4-dimethoxyphenyl)acetamide. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the structural and electronic properties of these compounds. The comparison is based on data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Structural Relationships of Compared Molecules

The structural relationship between this compound and its selected analogs is depicted below. The analogs were chosen to represent the core structure with the removal of the dimethoxy substituents (2-chloro-N-phenylacetamide) and the chloroacetyl group (N-(2,4-dimethoxyphenyl)acetamide), allowing for a clear analysis of the spectroscopic contribution of these functional groups.

G This compound This compound 2-chloro-N-phenylacetamide 2-chloro-N-phenylacetamide This compound->2-chloro-N-phenylacetamide Removal of -OCH3 groups N-(2,4-dimethoxyphenyl)acetamide N-(2,4-dimethoxyphenyl)acetamide This compound->N-(2,4-dimethoxyphenyl)acetamide Substitution of ClCH2CO- with CH3CO-

Structural relationships of the compared molecules.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its analogs.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm) and Multiplicities
This compound DMSO-d69.55 (s, 1H, NH), 7.85 (d, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 6.50 (dd, 1H, Ar-H), 4.25 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃)[1]
2-chloro-N-phenylacetamide CDCl₃8.15 (br s, 1H, NH), 7.55 (d, 2H, Ar-H), 7.35 (t, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 4.20 (s, 2H, CH₂)
N-(2,4-dimethoxyphenyl)acetamide CDCl₃7.95 (br s, 1H, NH), 7.80 (d, 1H, Ar-H), 6.45 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 2.15 (s, 3H, CH₃)
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm)
This compound Data not availableExpected signals: ~164 (C=O), ~156, ~152, ~122, ~120, ~104, ~99 (Ar-C), ~56, ~55 (OCH₃), ~43 (CH₂Cl)
2-chloro-N-phenylacetamide CDCl₃163.9 (C=O), 137.2, 129.1, 124.9, 120.3 (Ar-C), 42.8 (CH₂Cl)
N-(2,4-dimethoxyphenyl)acetamide CDCl₃168.0 (C=O), 156.5, 152.0, 122.5, 120.0, 103.5, 98.5 (Ar-C), 55.8, 55.5 (OCH₃), 23.0 (CH₃)
Table 3: IR Spectroscopic Data
CompoundTechniqueKey Absorptions (cm⁻¹)
This compound Data not availableExpected bands: ~3250 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1210 and ~1040 (C-O stretch), ~750 (C-Cl stretch)
2-chloro-N-phenylacetamide KBr Pellet3260 (N-H stretch), 1665 (C=O stretch, Amide I), 1545 (N-H bend, Amide II), 755 (C-Cl stretch)
N-(2,4-dimethoxyphenyl)acetamide KBr Pellet3280 (N-H stretch), 1660 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1210 and 1040 (C-O stretch)
Table 4: Mass Spectrometry Data
CompoundIonization Method[M]⁺ or [M+H]⁺ (m/z)Key Fragments (m/z)
This compound ESI230.05 [M+H]⁺153 (dimethoxyaniline fragment), 77 (chloroacetyl fragment)
2-chloro-N-phenylacetamide EI169120 (loss of CH₂Cl), 92 (aniline fragment), 77 (phenyl fragment)
N-(2,4-dimethoxyphenyl)acetamide EI195153 (loss of ketene), 138 (loss of ketene and methyl)
Table 5: UV-Vis Spectroscopic Data
CompoundSolventλmax (nm)
This compound Data not availableExpected λmax ~250 and ~290 nm in ethanol, due to the substituted benzene ring.
2-chloro-N-phenylacetamide Ethanol242
N-(2,4-dimethoxyphenyl)acetamide Ethanol248, 288

Experimental Workflow

A general workflow for the spectroscopic analysis of the target compound and its analogs is presented below. This workflow outlines the key steps from sample preparation to data analysis for each of the spectroscopic techniques discussed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_nmr Dissolve in deuterated solvent acq_nmr ¹H and ¹³C NMR Spectrometer prep_nmr->acq_nmr prep_ir Prepare KBr pellet or thin film acq_ir FT-IR Spectrometer prep_ir->acq_ir prep_ms Dissolve in volatile solvent acq_ms Mass Spectrometer prep_ms->acq_ms prep_uv Dissolve in UV-grade solvent acq_uv UV-Vis Spectrophotometer prep_uv->acq_uv an_nmr Chemical shift, multiplicity, and integration analysis acq_nmr->an_nmr an_ir Functional group identification acq_ir->an_ir an_ms Molecular ion peak and fragmentation pattern analysis acq_ms->an_ms an_uv λmax determination and chromophore identification acq_uv->an_uv

General experimental workflow for spectroscopic analysis.

Detailed Experimental Protocols

The following are general experimental protocols representative of the techniques used to acquire the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.

  • Data Acquisition: For ¹H NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1 second, and the acquisition of 16-64 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2 seconds, and the acquisition of 1024-4096 scans.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: FT-IR spectra are recorded on a standard FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.

  • Instrumentation: Mass spectra are obtained using a mass spectrometer equipped with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition: For EI, the sample is introduced into the vacuum of the instrument where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). For ESI, the sample solution is infused into the source, where a high voltage is applied to generate charged droplets, leading to the formation of gas-phase ions. The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Processing: The mass-to-charge ratios (m/z) of the ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound is prepared by dissolving a precisely weighed amount in a UV-grade solvent (e.g., ethanol or methanol) to a known concentration (typically around 1 mg/mL). This stock solution is then diluted to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: UV-Vis spectra are recorded using a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: A quartz cuvette is filled with the pure solvent to record a baseline. The cuvette is then rinsed and filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Processing: The spectrum is plotted as absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is identified from the plot.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organic compounds is a cornerstone of chemical and pharmaceutical research. However, the synthesis is only the first step; ensuring the purity of the synthesized compound is critical for the reliability of experimental results and the safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2-chloro-N-(2,4-dimethoxyphenyl)acetamide against a standard reference.

Introduction to Purity Assessment

This compound is a chloroacetamide derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of impurities, even in trace amounts, can significantly alter the compound's physical, chemical, and biological properties. Therefore, rigorous purity assessment is a non-negotiable aspect of the research and development process. A combination of chromatographic and spectroscopic methods is often employed for a thorough evaluation.[1][2][3]

Key Analytical Techniques for Purity Determination

A multi-pronged approach is recommended for the definitive determination of purity. The following techniques provide both qualitative and quantitative data.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating, identifying, and quantifying each component in a mixture.[1] It is highly sensitive and can detect even trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound and can be used to identify and quantify impurities.[1][2][3] ¹H and ¹³C NMR are fundamental for structural elucidation.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio.[1][2] When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly effective tool for separating and identifying components of a mixture.[1][3]

  • Melting Point Analysis: A sharp melting point is a classic indicator of a pure crystalline solid.[4] Impurities tend to broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the purity of a sample by comparing the number of spots to a standard.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the percentage purity of the synthesized compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare a solution of the synthesized compound at the same concentration.

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Record the chromatograms.

    • Calculate the purity of the synthesized compound by comparing the peak area of the main component in the sample to the peak area of the standard.

¹H NMR Spectroscopy
  • Objective: To confirm the structure of the synthesized compound and identify any proton-containing impurities.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve a small amount of the synthesized compound in the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Compare the obtained spectrum with the known spectrum of this compound. Pay close attention to the chemical shifts, integration values, and splitting patterns.

    • Look for any unexpected peaks that may indicate the presence of impurities.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the synthesized compound and identify potential impurities.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).

  • Ionization Mode: Electrospray ionization (ESI) is common for this type of molecule.

  • Procedure:

    • Introduce a solution of the synthesized compound into the mass spectrometer.

    • Acquire the mass spectrum.

    • Look for the molecular ion peak corresponding to the expected molecular weight of this compound (229.66 g/mol ).[5]

    • Analyze other peaks that may correspond to impurities. Potential impurities could include unreacted starting materials or by-products such as diacylated compounds.[6]

Data Presentation: Synthesized vs. Standard

The following table summarizes hypothetical data for a synthesized batch of this compound compared to a certified reference standard.

ParameterStandard ReferenceSynthesized CompoundAnalysis
Appearance White crystalline solidWhite crystalline solidMatches standard
Melting Point 98-100 °C97-99 °CWithin acceptable range
HPLC Purity > 99.5%98.9%Minor impurities detected
¹H NMR Conforms to structureConforms to structureMinor peaks suggest trace solvent residue
Mass (m/z) 229.05 [M+H]⁺229.05 [M+H]⁺Correct molecular ion observed

Visualizing the Workflow and Application

Diagrams can effectively illustrate complex processes and relationships. Below are Graphviz diagrams for the experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_decision Outcome synthesis Synthesize Compound purification Recrystallization synthesis->purification tlc TLC Screening purification->tlc hplc HPLC Analysis tlc->hplc nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry nmr->ms mp Melting Point ms->mp pass Purity > 98% mp->pass fail Purity < 98% mp->fail final_product Final Product pass->final_product further_purification Further Purification fail->further_purification further_purification->tlc

Experimental workflow for purity assessment.

signaling_pathway compound This compound receptor Target Receptor compound->receptor Binds/Inhibits kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response Induces

Hypothetical signaling pathway.

Conclusion

The purity of a synthesized compound is paramount for the integrity of scientific research and the advancement of drug development. A comprehensive assessment of purity should not rely on a single analytical technique. Instead, a combination of chromatographic methods like HPLC for quantitative analysis and spectroscopic methods such as NMR and Mass Spectrometry for structural confirmation provides a robust and reliable evaluation. By comparing the data from the synthesized compound against a certified standard, researchers can confidently ascertain the purity and proceed with further studies.

References

comparative cytotoxicity of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the cytotoxic effects of 2-chloro-N-arylacetamide derivatives.

Please note: Extensive literature searches did not yield specific cytotoxic data for 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. This guide provides a comparative analysis of structurally related 2-chloro-N-arylacetamide and phenylacetamide derivatives to offer insights into their potential anticancer activities.

The 2-chloro-N-arylacetamide scaffold is a recurring motif in medicinal chemistry, with various derivatives demonstrating significant biological activities, including anticancer properties. The cytotoxicity of these compounds is influenced by the nature and position of substituents on the aryl ring. This guide summarizes available data on the cytotoxic effects of several 2-chloro-N-arylacetamide and related phenylacetamide derivatives against a panel of cancer cell lines.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several N-substituted 2-chloroacetamide and phenylacetamide derivatives against various human cancer cell lines. These values provide a quantitative measure of the cytotoxic potency of these compounds.

CompoundCell LineCancer TypeIC₅₀ (µM)
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
Derivative d6MCF-7Breast Adenocarcinoma38.0[1]
Derivative d7MCF-7Breast Adenocarcinoma40.6[1]
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3Prostate Carcinoma52[2]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3Prostate Carcinoma80[2]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7Breast Cancer100[2]
Phenylacetamide Derivatives
Derivative 3j (p-nitro substituted)MDA-MB-468Breast Cancer0.76 ± 0.09[3]
Derivative 3dMDA-MB-468Breast Cancer0.6 ± 0.08[3]
Derivative 3dPC-12Pheochromocytoma0.6 ± 0.08[3]
Derivative 3cMCF-7Breast Cancer0.7 ± 0.08[3]
Derivative 3dMCF-7Breast Cancer0.7 ± 0.4[3]

Note: The data presented is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanism of Action

The cytotoxic effects of chloroacetamide derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. Several mechanisms have been proposed for this class of compounds:

  • Induction of Oxidative Stress: Some chloroacetamide compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress within the cancer cells.[4][5][6] This can damage cellular components and trigger apoptotic pathways.

  • Enzyme Inhibition: 2-chloroacetamides have been found to inhibit glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.

  • Apoptosis Induction: Phenylacetamide derivatives have been shown to trigger apoptosis through the upregulation of pro-apoptotic proteins like Bax and FasL, and by increasing the activity of executioner caspases such as caspase-3.[3] The induction of apoptosis is a key mechanism for the efficacy of many chemotherapeutic agents.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxicity of 2-chloro-N-arylacetamide derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-chloro-N-arylacetamide derivatives) for a specified duration (typically 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate. The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Cells are treated with the test compound, harvested, and fixed.

  • Permeabilization: The fixed cells are permeabilized to allow the labeling enzyme to enter.

  • Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Staining and Detection: The incorporated labeled dUTPs are then detected using a fluorescently labeled antibody. The cell nuclei can be counterstained with a DNA dye like DAPI.

  • Analysis: The percentage of apoptotic cells (TUNEL-positive) is quantified using fluorescence microscopy or flow cytometry.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Evaluation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 2-Chloro-N-Arylacetamide Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization treatment Treatment with Compounds characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay ic50 IC50 Value Determination mtt_assay->ic50 ldh_assay->ic50 comparison Comparative Analysis ic50->comparison

Caption: General workflow for the synthesis and in vitro cytotoxicity evaluation of novel compounds.

Simplified Apoptosis Induction Pathway

G compound Chloroacetamide Derivative ros Increased ROS Production compound->ros gst GST Inhibition compound->gst stress Cellular Stress ros->stress gst->stress bax Bax (Pro-apoptotic) Upregulation stress->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation stress->bcl2 mitochondria Mitochondrial Pathway Activation bax->mitochondria bcl2->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A simplified signaling pathway for chloroacetamide-induced apoptosis.

References

Benchmarking Herbicidal Efficacy: A Comparative Guide for 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the herbicidal efficacy of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide against other established chloroacetamide herbicides. Due to the limited publicly available efficacy data for this specific compound, this document serves as a template, outlining the requisite experimental protocols and data presentation formats necessary for a comprehensive evaluation. Hypothetical data for this compound is used for illustrative purposes.

Introduction to Chloroacetamide Herbicides

Chloroacetamide herbicides are a class of pre-emergence herbicides widely used for the control of annual grasses and some broadleaf weeds in a variety of crops. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant development, particularly in the early stages of seedling growth. This guide focuses on establishing a comparative performance analysis of the novel compound this compound against commercially available alternatives such as Acetochlor and Metolachlor.

Comparative Efficacy Data

A thorough evaluation of a new herbicidal compound requires rigorous testing to determine its efficacy across a range of weed species and application rates. The following tables present a template for summarizing such quantitative data.

Table 1: Comparative Efficacy (EC50) of Chloroacetamide Herbicides on Key Weed Species

HerbicideChemical StructureBarnyardgrass (EC50, g/ha)Green Foxtail (EC50, g/ha)Common Lambsquarters (EC50, g/ha)
This compoundC₁₀H₁₂ClNO₃[Hypothetical Data] 75[Hypothetical Data] 90[Hypothetical Data] 120
AcetochlorC₁₄H₂₀ClNO₂85100150
MetolachlorC₁₅H₂₂ClNO₂100115180

EC50 (Effective Concentration 50) is the concentration of a herbicide that causes a 50% reduction in plant growth.

Table 2: Crop Tolerance Assessment (Phytotoxicity)

HerbicideApplication Rate (g/ha)Maize (% Injury)Soybean (% Injury)
This compound100[Hypothetical Data] 5[Hypothetical Data] 8
200[Hypothetical Data] 12[Hypothetical Data] 15
Acetochlor100810
2001520
Metolachlor10079
2001418

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data.

Greenhouse Herbicidal Efficacy Assay

Objective: To determine the dose-response relationship of this compound and comparator herbicides on selected weed species.

Materials:

  • Seeds of target weed species (e.g., Barnyardgrass, Green Foxtail, Common Lambsquarters)

  • Potting mix (sandy loam soil)

  • Pots (10 cm diameter)

  • Herbicides: this compound, Acetochlor, Metolachlor

  • Laboratory sprayer with a moving nozzle

  • Growth chamber or greenhouse with controlled conditions (25/20°C day/night temperature, 16-hour photoperiod)

Procedure:

  • Fill pots with potting mix and sow a predetermined number of seeds of a single weed species per pot.

  • Lightly water the pots.

  • Prepare stock solutions of each herbicide and then a series of dilutions to achieve a range of application rates.

  • Apply the herbicide solutions to the soil surface using a laboratory sprayer calibrated to deliver a specific volume.

  • Include an untreated control for each weed species.

  • Place the pots in a randomized complete block design within the growth chamber or greenhouse.

  • Water the pots as needed.

  • After 21 days, assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by harvesting the above-ground biomass and determining the fresh or dry weight.

  • Calculate the EC50 values using a suitable statistical software.

VLCFA Elongase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of the herbicides on the target enzyme, very-long-chain fatty acid elongase (VLCFAE).

Materials:

  • Plant tissue rich in VLCFAEs (e.g., etiolated leek seedlings)

  • Extraction buffer

  • Ultracentrifuge

  • [14C]-Malonyl-CoA (radiolabeled substrate)

  • Acyl-CoA primers (e.g., C18:1-CoA)

  • Herbicides

  • Scintillation counter

Procedure:

  • Homogenize plant tissue in cold extraction buffer.

  • Perform differential centrifugation to isolate the microsomal fraction containing the VLCFAEs.

  • Resuspend the microsomal pellet and determine the protein concentration.

  • Pre-incubate the microsomal fraction with a range of herbicide concentrations.

  • Initiate the enzymatic reaction by adding the acyl-CoA primer and [14C]-Malonyl-CoA.

  • After a defined incubation period, stop the reaction.

  • Extract the radiolabeled fatty acids.

  • Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the radioactivity in the VLCFA products using a scintillation counter.

  • Calculate the percentage of inhibition for each herbicide concentration and determine the IC50 value (the concentration required for 50% inhibition).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for herbicide efficacy evaluation.

VLCFA_Elongation_Pathway cluster_elongation_cycle VLCFA Elongation Cycle Acyl-CoA Acyl-CoA beta-Ketoacyl-CoA beta-Ketoacyl-CoA Acyl-CoA->beta-Ketoacyl-CoA KCS (Condensation) beta-Hydroxyacyl-CoA beta-Hydroxyacyl-CoA beta-Ketoacyl-CoA->beta-Hydroxyacyl-CoA KCR (Reduction) trans-2-Enoyl-CoA trans-2-Enoyl-CoA beta-Hydroxyacyl-CoA->trans-2-Enoyl-CoA HCD (Dehydration) Elongated Acyl-CoA Elongated Acyl-CoA trans-2-Enoyl-CoA->Elongated Acyl-CoA ECR (Reduction) Cuticular Waxes, Suberin, etc. Cuticular Waxes, Suberin, etc. Elongated Acyl-CoA->Cuticular Waxes, Suberin, etc. Malonyl-CoA Malonyl-CoA Malonyl-CoA->beta-Ketoacyl-CoA Chloroacetamide_Herbicides Chloroacetamide_Herbicides KCS (Condensation) KCS (Condensation) Chloroacetamide_Herbicides->KCS (Condensation) Inhibition

Caption: Inhibition of the VLCFA Elongation Pathway by Chloroacetamide Herbicides.

Herbicide_Efficacy_Workflow cluster_greenhouse Greenhouse/Lab Assay cluster_field Field Trial A Seed Planting B Herbicide Application A->B C Incubation (21 days) B->C D Data Collection (Visual Rating, Biomass) C->D J Comparative Efficacy Report D->J Dose-Response Analysis E Plot Establishment F Pre-emergence Application E->F G Weed Emergence & Crop Growth F->G H Efficacy & Crop Injury Rating G->H I Yield Data Collection H->I H->J Statistical Analysis I->J

Caption: General Workflow for Evaluating Herbicidal Efficacy.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of this compound. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can generate robust and comparable data to accurately benchmark its herbicidal efficacy against existing alternatives. The provided visualizations of the mechanism of action and experimental workflows serve to clarify the key processes involved in this evaluation. Further research is required to generate actual experimental data for this compound to populate the illustrative tables and validate its potential as a novel herbicide.

A Comparative Guide to the In Vitro and In Vivo Efficacy of N-aryl Chloroacetamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-aryl chloroacetamide compounds have emerged as a promising class of molecules in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Their mechanism of action often involves the covalent modification of target proteins, leading to irreversible inhibition. However, the translation of potent in vitro activity to in vivo efficacy is a critical hurdle in the development of these compounds. This guide provides a comparative overview of the in vitro and in vivo performance of representative N-aryl chloroacetamide compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating the challenges of preclinical development.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo data for two exemplary N-aryl chloroacetamide compounds targeting different cancer-related proteins: a Glutathione Peroxidase 4 (GPX4) inhibitor and a Fibroblast Growth Factor Receptor (FGFR) inhibitor.

Table 1: In Vitro Activity of N-aryl Chloroacetamide Compounds

Compound IDTargetCell LineAssay TypeIC50Reference
Compound 24GPX4-Plasma Stability>5 hours (in mouse plasma)[1][2]
UPR1376FGFR1H1581 (FGFR1-amplified lung cancer)Cell Proliferation (MTT)~10 nM

Table 2: In Vivo Evaluation of a Chloroacetamide-based GPX4 Inhibitor (Compound 24)

Animal ModelTumor ModelDosing RegimenOutcomeTarget EngagementReference
MouseGPX4-sensitive tumor50 mg/kg, IP, for 20 daysNo effect on tumor growthPartial target engagement observed in tumor homogenate[1][2]

Signaling Pathways and Experimental Workflows

The biological activity of N-aryl chloroacetamide compounds is intrinsically linked to their ability to modulate specific signaling pathways. For instance, FGFR inhibitors like UPR1376 are designed to block the downstream MAPK and AKT/mTOR signaling cascades, which are crucial for cancer cell proliferation and survival. The experimental investigation of these compounds typically follows a workflow that progresses from initial in vitro screening to more complex cellular and in vivo models.

G FGFR Signaling Pathway and Inhibition FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation UPR1376 UPR1376 (Chloroacetamide Inhibitor) UPR1376->FGFR Inhibition

FGFR signaling pathway and the inhibitory action of UPR1376.

G Experimental Workflow for Efficacy Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay Cell_Viability Cell Viability Assay (MTT) Enzyme_Assay->Cell_Viability Western_Blot Western Blot (Signaling) Cell_Viability->Western_Blot PK_Study Pharmacokinetic Study Western_Blot->PK_Study Xenograft Tumor Xenograft Model PK_Study->Xenograft Efficacy Efficacy Assessment Xenograft->Efficacy

A generalized experimental workflow for evaluating N-aryl chloroacetamides.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • N-aryl chloroacetamide compound

  • Target cancer cell line (e.g., H1581)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the N-aryl chloroacetamide compound and incubate for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of an N-aryl chloroacetamide compound in a mouse xenograft model.

Materials:

  • N-aryl chloroacetamide compound formulated in a suitable vehicle

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells for implantation

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

  • Dosing equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer the N-aryl chloroacetamide compound to the treatment group according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Efficacy Evaluation: At the end of the study, compare the tumor growth in the treatment group to the control group to determine the extent of tumor growth inhibition.

  • Target Engagement (Optional): After the final dose, tumors can be excised to assess the level of target engagement by the compound using techniques such as Western blotting or mass spectrometry.

Discussion

The development of N-aryl chloroacetamide compounds as therapeutic agents requires a careful and thorough evaluation of both their in vitro potency and their in vivo efficacy and tolerability. The case of the GPX4 inhibitor (Compound 24) highlights a common challenge in drug development: a compound with good in vitro stability and bioavailability may not necessarily translate to significant antitumor activity in vivo, even with evidence of target engagement.[1][2] This discrepancy can arise from various factors, including insufficient target inhibition in the tumor microenvironment, the activation of compensatory signaling pathways, or unforeseen off-target effects.

Conversely, the promising in vitro anti-proliferative activity of the FGFR inhibitor UPR1376, particularly its high potency in FGFR1-amplified cells, suggests a strong rationale for its advancement into in vivo studies. The irreversible nature of its binding to FGFR1 could potentially lead to sustained target inhibition and a durable antitumor response.

References

Safety Operating Guide

Navigating the Disposal of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like 2-chloro-N-(2,4-dimethoxyphenyl)acetamide is a critical component of laboratory safety and environmental responsibility. Due to its chemical nature as a chloroacetamide, this compound is presumed to be hazardous and requires a stringent disposal protocol. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The chloroacetamide functional group suggests that this compound should be treated as potentially hazardous. All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat.

Hazardous Waste Classification and Disposal

This compound should be managed as hazardous waste.[1][2] This classification necessitates disposal through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][3] Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.[2]

Summary of Related Hazardous Compounds:

In the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard information for closely related compounds, such as 2-chloroacetamide, provides a conservative basis for safe handling and disposal procedures.

Hazard StatementGHS CodeDescription
Toxic if swallowedH301Highlights the potential for severe health effects if ingested.[1][4]
Causes skin irritationH315Indicates the potential for skin irritation upon contact.[5][6]
May cause an allergic skin reactionH317Suggests the possibility of sensitization and allergic reactions on the skin with repeated exposure.[1][4]
Causes serious eye irritationH319Indicates the potential for significant eye irritation.[5][6]
May cause respiratory irritationH335Suggests that inhalation may lead to irritation of the respiratory tract.[5][6]
Suspected of causing cancerH351Indicates that the substance is suspected of being carcinogenic.[7]
Suspected of damaging fertility or the unborn childH361Highlights potential reproductive hazards.[1][4]
Harmful to aquatic lifeH402Indicates that the substance can have harmful effects on aquatic organisms.[1]
Disposal Precautionary Statement P501 Dispose of contents/container to an approved waste disposal plant. [1][3][4][5][6][7][8][9][10][11]

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

  • Segregation of Waste: All materials contaminated with this compound, including unused compound, reaction byproducts, contaminated labware (e.g., weighing paper, pipette tips), and used PPE, must be segregated as hazardous waste.[1] This waste stream must be kept separate from non-hazardous and other incompatible chemical waste.[1]

  • Container Management:

    • Use a dedicated, properly labeled, and sealable waste container compatible with the chemical.[1]

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[1]

    • Ensure the container is kept closed at all times except when adding waste.[2]

  • Storage of Waste: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[1] This area should be away from incompatible materials and designed to contain any potential spills.[2]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]

Spill Management

In the event of a spill, avoid generating dust. For minor spills, carefully sweep the solid material into a designated hazardous waste container.[1] Ensure proper PPE is worn during cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Chemical Handling cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Interim Storage cluster_4 Final Disposal cluster_5 Emergency Procedure start Handle this compound waste_gen Generate Waste (Unused chemical, contaminated labware, PPE) start->waste_gen spill Spill Occurs start->spill segregate Segregate as Hazardous Waste waste_gen->segregate collect Collect in a Labeled, Sealed, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->segregate

Caption: Disposal workflow for this compound.

Disclaimer: This document provides procedural guidance for the disposal of this compound based on the chemical properties of its functional groups and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not found in public databases. It is imperative to obtain the official SDS from the manufacturer or supplier for definitive disposal instructions and to comply with all institutional and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.